MitoBloCK-11
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-(4-bromonaphthalen-1-yl)oxy-N-[(5-nitrothiophen-2-yl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O4S/c18-14-6-7-15(13-4-2-1-3-12(13)14)25-10-16(22)20-19-9-11-5-8-17(26-11)21(23)24/h1-9H,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINFLSGAKLBJTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)OCC(=O)NN=CC3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Mechanism of MitoBloCK-11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
MitoBloCK-11 is a novel small-molecule inhibitor of mitochondrial protein import. Emerging evidence indicates that its primary mechanism of action involves the modulation of the transport protein Seo1, leading to a preferential inhibition of the import of precursor proteins containing hydrophobic segments. This targeted disruption of mitochondrial protein import implicates this compound as a valuable chemical probe for investigating the intricacies of mitochondrial biogenesis and its role in cellular pathways, notably the PINK1/Parkin-regulated mitophagy pathway, which is critical in neurodegenerative diseases such as Parkinson's.
Mechanism of Action: Targeting Seo1-Mediated Protein Import
This compound is understood to exert its inhibitory effects on mitochondrial protein import through its interaction with Seo1, a protein whose canonical role has been described at the plasma membrane but is now implicated in mitochondrial processes. Unlike other mitochondrial import inhibitors that target the well-characterized TOM70 or TOM20 receptors, this compound's activity appears to be specific to a Seo1-dependent pathway.
The selectivity of this compound for precursor proteins with hydrophobic segments suggests that it may interfere with the recognition or translocation of these specific substrates by the Seo1 machinery. This targeted action allows for the dissection of import pathways for a subset of mitochondrial proteins, offering a more nuanced tool for studying mitochondrial proteostasis.
Signaling Pathway Involvement: The PINK1/Parkin Mitophagy Pathway
This compound has been identified as a modulator of the PINK1/Parkin pathway, a critical quality control mechanism that mediates the selective degradation of damaged mitochondria (mitophagy). In healthy mitochondria, the serine/threonine kinase PINK1 is imported into the inner mitochondrial membrane and subsequently cleaved. However, upon mitochondrial damage and depolarization, PINK1 import is stalled, leading to its accumulation on the outer mitochondrial membrane. This accumulation serves as a signal to recruit the E3 ubiquitin ligase Parkin from the cytosol, which then ubiquitinates outer membrane proteins, flagging the damaged organelle for autophagic clearance.
By inhibiting the import of specific proteins, this compound is thought to influence the trafficking and accumulation of key players in this pathway, such as PINK1 itself. This provides a chemical tool to probe the upstream events of mitophagy and to understand how mitochondrial protein import is coupled to mitochondrial quality control.
Below is a conceptual workflow illustrating the experimental logic for characterizing the effects of this compound on the PINK1/Parkin pathway.
Experimental Protocols
While a specific primary research article detailing the comprehensive experimental protocols for this compound is not publicly available at this time, the following are generalized methodologies based on standard practices for characterizing mitochondrial protein import inhibitors.
In Vitro Mitochondrial Protein Import Assay
This assay is fundamental to determining the inhibitory activity of compounds on the import of proteins into isolated mitochondria.
1. Isolation of Mitochondria:
-
Yeast or mammalian cells (e.g., HeLa, HEK293T) are cultured and harvested.
-
Cells are subjected to hypotonic lysis to swell the cells and then homogenized using a Dounce homogenizer to rupture the plasma membrane while keeping mitochondria intact.
-
Differential centrifugation is performed to pellet mitochondria, which are then further purified using a density gradient (e.g., Percoll or sucrose).
2. In Vitro Transcription and Translation:
-
The gene encoding a mitochondrial precursor protein of interest (e.g., a model hydrophobic protein or PINK1) is cloned into a vector containing a promoter for an RNA polymerase (e.g., SP6 or T7).
-
The precursor protein is synthesized and radiolabeled (e.g., with ³⁵S-methionine) in a cell-free system, such as rabbit reticulocyte lysate.
3. Import Reaction:
-
Isolated mitochondria are energized with substrates like succinate and ADP in an import buffer.
-
Mitochondria are pre-incubated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
The radiolabeled precursor protein is added to the mitochondrial suspension, and the import reaction is allowed to proceed at an optimal temperature (e.g., 25°C or 30°C) for various time points.
4. Post-Import Treatment and Analysis:
-
The import reaction is stopped by placing the samples on ice and adding a protease (e.g., proteinase K) to digest any non-imported precursor protein on the mitochondrial surface.
-
The protease is inactivated, and mitochondria are pelleted and washed.
-
Mitochondrial proteins are separated by SDS-PAGE, and the imported, protected protein is visualized by autoradiography or phosphorimaging.
-
Quantification of the imported protein allows for the determination of the inhibitory effect of this compound.
A diagrammatic representation of this workflow is provided below.
The Role of Seo1 in Mitochondrial Protein Import: A Review of Current Scientific Literature
To the Researchers, Scientists, and Drug Development Professionals,
This document addresses the inquiry into the role of the protein Seo1 in the process of mitochondrial protein import. Following a comprehensive review of the current scientific literature, we have concluded that there is no evidence to support the involvement of a protein named Seo1 in any of the known mitochondrial protein import pathways.
Our investigation indicates that the protein designated as Seo1, specifically Seo1p in Saccharomyces cerevisiae (also known as YAL067C), is not a mitochondrial protein. Instead, research has characterized Seo1p as a high-affinity transporter located in the plasma membrane.[1][2][3][4] Its primary function is the uptake of the dipeptide γ-glutamyl-methionine (γ-Glu-Met), serving as a source of sulfur for the cell.[1] The expression of the SEO1 gene is regulated by the availability of sulfur compounds in the cellular environment.[1]
The established mitochondrial protein import machinery involves a series of multi-protein complexes, including the Translocase of the Outer Membrane (TOM) complex, and various Translocases of the Inner Membrane (TIM) complexes, such as the TIM23 and TIM22 complexes. These machineries are responsible for the recognition, translocation, and sorting of nuclear-encoded proteins destined for the mitochondria. Extensive proteomic studies of Saccharomyces cerevisiae mitochondria have been conducted to identify the full complement of proteins residing within this organelle, and Seo1p has not been identified as a mitochondrial component in these analyses.
Given the lack of any scientific data linking Seo1 to mitochondrial protein import, it is not possible to provide an in-depth technical guide, quantitative data, experimental protocols, or signaling pathway diagrams as requested on this specific topic.
To provide valuable context for researchers in this field, we offer below a general overview of the well-established pathways of mitochondrial protein import.
Overview of Mitochondrial Protein Import Pathways
Mitochondria are essential organelles that rely on the import of hundreds of proteins synthesized in the cytosol. This process is mediated by sophisticated molecular machineries that ensure proteins are delivered to their correct sub-mitochondrial destination: the outer membrane, the intermembrane space, the inner membrane, or the matrix.
The majority of mitochondrial precursor proteins contain a targeting signal, most commonly an N-terminal presequence. This presequence is a positively charged amphipathic helix that is recognized by receptors on the mitochondrial surface.
The general import pathway can be summarized in the following key steps:
-
Recognition and Translocation across the Outer Membrane: Precursor proteins are recognized by receptors of the TOM complex. The precursor is then translocated through the central channel-forming unit of the TOM complex, Tom40.
-
Sorting to Different Mitochondrial Subcompartments: After crossing the outer membrane, precursor proteins are sorted into different pathways depending on their final destination.
-
Matrix and Inner Membrane (Presequence Pathway): Precursors with a cleavable N-terminal presequence are handed over to the TIM23 complex in the inner membrane. Translocation into the matrix is driven by the membrane potential across the inner membrane and the ATP-dependent action of the presequence-associated motor (PAM) complex, which includes the mitochondrial heat shock protein 70 (mtHsp70).
-
Inner Membrane (Carrier Pathway): Multi-spanning inner membrane proteins, such as metabolite carriers, lack a typical presequence and are guided through the intermembrane space by small TIM chaperones to the TIM22 complex, which mediates their insertion into the inner membrane.
-
Outer Membrane: Proteins destined for the outer membrane are inserted via the Sorting and Assembly Machinery (SAM) complex for β-barrel proteins or the Mitochondrial Import (MIM) complex for proteins with α-helical transmembrane domains.
-
Intermembrane Space: Proteins are imported into the intermembrane space through various mechanisms, including the MIA (Mitochondrial Intermembrane space Assembly) pathway, which involves disulfide bond formation.
-
Visual Representation of the General Presequence Pathway
Below is a simplified diagram illustrating the initial steps of the presequence pathway for mitochondrial protein import.
We trust this clarification is helpful. Should your research interests involve a different protein or a specific aspect of the established mitochondrial protein import pathways, we would be pleased to compile a detailed technical guide on that topic.
References
The Inferred Impact of MitoBloCK-11 on the PINK1 Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MitoBloCK-11 is a small molecule inhibitor of mitochondrial protein import.[1] While direct experimental evidence detailing the specific effects of this compound on the PINK1 pathway is not currently available in the public domain, its mechanism of action as a mitochondrial protein import inhibitor allows for a strong inference of its impact on this critical mitochondrial quality control pathway. This technical guide synthesizes the known functions of this compound and the well-established triggers of the PINK1/Parkin signaling cascade to provide a detailed overview of the anticipated molecular consequences. Inhibition of mitochondrial protein import is a known stressor that leads to the accumulation of precursor proteins in the cytosol and on the mitochondrial outer membrane, a condition that is recognized by the cell's mitochondrial quality control machinery, in which the PINK1 pathway plays a central role.
Introduction to the PINK1/Parkin Pathway
The PINK1/Parkin pathway is a primary mechanism for the clearance of damaged or dysfunctional mitochondria, a process known as mitophagy.[2][3] Under basal conditions in healthy mitochondria, the serine/threonine kinase PINK1 is continuously imported into the inner mitochondrial membrane, where it is cleaved by proteases and subsequently degraded.[4][5] This process keeps PINK1 levels below the threshold required for pathway activation. However, upon mitochondrial damage, such as depolarization of the mitochondrial membrane potential or impairment of the protein import machinery, PINK1 import is stalled. This leads to the accumulation and activation of full-length PINK1 on the outer mitochondrial membrane (OMM).[2][4][6]
Activated PINK1 then phosphorylates ubiquitin on the OMM, creating a signal that recruits the E3 ubiquitin ligase Parkin from the cytosol to the mitochondria.[2][7] Once recruited, Parkin is also phosphorylated and activated by PINK1, leading to the ubiquitination of numerous OMM proteins.[2][4] These ubiquitin chains serve as a scaffold to recruit autophagy receptors, which in turn mediate the engulfment of the damaged mitochondrion by an autophagosome and its subsequent degradation upon fusion with a lysosome.[2]
Inferred Effects of this compound on the PINK1 Pathway
This compound inhibits the import of mitochondrial precursor proteins.[1] This disruption of mitochondrial protein homeostasis is a significant cellular stress that is expected to activate the PINK1 pathway. The following sections detail the inferred step-by-step impact of this compound on this signaling cascade.
Inhibition of Mitochondrial Protein Import and PINK1 Accumulation
This compound's primary function is to block the mitochondrial protein import machinery.[1] This inhibition would prevent the import and subsequent cleavage of PINK1, leading to its accumulation on the outer mitochondrial membrane, a critical first step in pathway activation.[4][6][8]
Parkin Recruitment and Mitophagy Induction
The accumulation of PINK1 on the OMM would trigger its autophosphorylation and the subsequent phosphorylation of ubiquitin, leading to the recruitment and activation of Parkin.[2][7] Activated Parkin would then ubiquitinate OMM proteins, marking the mitochondrion for mitophagy.[9]
Quantitative Data Summary
As there is no direct quantitative data for this compound's effect on the PINK1 pathway, the following table presents hypothetical quantitative data that could be generated in relevant experiments to assess the compound's activity.
| Parameter | Assay | Expected Outcome with this compound |
| PINK1 Accumulation | Western Blot of mitochondrial fractions | Increased levels of full-length PINK1 |
| Immunofluorescence microscopy | Increased co-localization of PINK1 with mitochondrial markers | |
| Parkin Recruitment | High-content imaging of fluorescently tagged Parkin | Increased translocation of Parkin from cytosol to mitochondria |
| Proximity Ligation Assay | Increased interaction between PINK1 and Parkin | |
| Ubiquitin Phosphorylation | Western Blot with anti-phospho-ubiquitin (Ser65) antibody | Increased levels of phosphorylated ubiquitin in mitochondrial fractions |
| Mitophagy Flux | Flow cytometry or microscopy using mitophagy reporters (e.g., mt-Keima, mito-QC) | Increased mitophagy as indicated by a shift in fluorescent signal |
Experimental Protocols
The following are detailed methodologies for key experiments that could be performed to validate the inferred effects of this compound on the PINK1 pathway.
Parkin Recruitment Assay
Objective: To visualize and quantify the translocation of Parkin from the cytosol to the mitochondria upon treatment with this compound.
Materials:
-
U2OS cell line stably expressing fluorescently tagged Parkin (e.g., YFP-Parkin) and a mitochondrial marker (e.g., mito-dsRed).
-
This compound.
-
CCCP (positive control).
-
DMSO (vehicle control).
-
High-content imaging system.
Protocol:
-
Seed the stable U2OS cell line in a 96-well imaging plate.
-
Treat the cells with varying concentrations of this compound, CCCP (e.g., 10 µM), or DMSO for a specified time course (e.g., 1, 3, 6, and 12 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Acquire images using a high-content imaging system, capturing both the YFP-Parkin and mito-dsRed channels.
-
Quantify the co-localization of the YFP-Parkin signal with the mito-dsRed signal using image analysis software. An increase in co-localization indicates Parkin recruitment to the mitochondria.
Mitophagy Flux Assay using mt-Keima
Objective: To measure the rate of mitophagy in response to this compound treatment.
Materials:
-
HeLa or SH-SY5Y cells stably expressing the mitophagy reporter mt-Keima.
-
This compound.
-
Oligomycin/Antimycin A (positive control).
-
DMSO (vehicle control).
-
Flow cytometer or fluorescence microscope with dual-excitation capabilities.
Protocol:
-
Plate the mt-Keima expressing cells in a suitable format for the chosen analysis method (e.g., 6-well plate for flow cytometry, glass-bottom dish for microscopy).
-
Treat the cells with this compound, Oligomycin/Antimycin A, or DMSO for a desired time period (e.g., 24 hours).
-
For flow cytometry, trypsinize and resuspend the cells in FACS buffer. Analyze the cells using dual-excitation ratiometric measurement (excitation at 440 nm for neutral pH and 586 nm for acidic pH). An increase in the 586/440 nm emission ratio indicates an increase in mitochondria delivered to the acidic lysosomal environment, and thus, increased mitophagy.
-
For microscopy, visualize the cells and quantify the ratio of red (lysosomal) to green (mitochondrial) fluorescence.
Visualizations
PINK1 Signaling Pathway and the Inferred Role of this compound
Caption: Inferred mechanism of this compound induced PINK1 pathway activation.
Experimental Workflow for Assessing this compound's Effect on Parkin Recruitment
Caption: Workflow for quantifying Parkin recruitment to mitochondria.
Conclusion
While direct experimental validation is pending, the known mechanism of this compound as a mitochondrial protein import inhibitor strongly suggests that it will act as an activator of the PINK1/Parkin pathway. By disrupting the normal import and processing of PINK1, this compound is anticipated to trigger a cascade of events leading to the recruitment of Parkin and the initiation of mitophagy. The experimental protocols outlined in this guide provide a clear path for researchers to empirically test this hypothesis and quantify the effects of this compound on this crucial mitochondrial quality control pathway. Such studies would be invaluable for understanding the full pharmacological profile of this compound and its potential applications in research and therapeutic development.
References
- 1. This compound (MB-11) | TargetMol [targetmol.com]
- 2. BL-918 activates PINK1/Parkin signaling pathway to ameliorate the progression of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New methods for monitoring mitochondrial biogenesis and mitophagy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PINK1 and Parkin – mitochondrial interplay between phosphorylation and ubiquitylation in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PINK1 import regulation; a fine system to convey mitochondrial stress to the cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parkin recruitment to impaired mitochondria for nonselective ubiquitylation is facilitated by MITOL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PINK1 Is Selectively Stabilized on Impaired Mitochondria to Activate Parkin | PLOS Biology [journals.plos.org]
- 9. Temporal Analysis of Protein Ubiquitylation and Phosphorylation During Parkin-Dependent Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Autosomal Recessive Parkinson's Disease with MitoBloCK-11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the rationale and experimental approaches for investigating autosomal recessive Parkinson's disease (AR-PD) using MitoBloCK-11, a small molecule inhibitor of mitochondrial protein import. This document details the central role of the PINK1/Parkin pathway in mitochondrial quality control, the mechanism of action of this compound, and comprehensive protocols for key experiments.
Introduction to Autosomal Recessive Parkinson's Disease and Mitochondrial Dysfunction
Autosomal recessive forms of early-onset Parkinson's disease are frequently linked to mutations in the PARK2 (encoding Parkin) and PINK1 (encoding PTEN-induced putative kinase 1) genes.[1][2] These proteins are critical components of a mitochondrial quality control pathway that identifies and removes damaged mitochondria, a process known as mitophagy.[3][4][5] A failure in this pathway leads to the accumulation of dysfunctional mitochondria, a key pathological feature in Parkinson's disease.[6][7]
The PINK1/Parkin pathway is a key surveillance mechanism for mitochondrial health.[8] In healthy mitochondria, PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved and degraded.[7][9] However, upon mitochondrial damage and loss of membrane potential, PINK1 import is stalled, leading to its accumulation on the outer mitochondrial membrane (OMM).[10][11][12] This accumulation of PINK1 acts as a signal to recruit the E3 ubiquitin ligase Parkin from the cytosol to the damaged mitochondrion.[3][5] Once recruited, Parkin ubiquitinates various OMM proteins, marking the mitochondrion for degradation via autophagy.[8][13]
This compound: A Tool to Probe Mitochondrial Protein Import in Parkinson's Disease Models
This compound is a small molecule that inhibits the import of proteins into the mitochondria.[6] It is believed to act through the transport protein Seo1, without affecting the major import receptors Tom20 or Tom70. Specifically, this compound inhibits the import of precursor proteins that contain hydrophobic segments. By disrupting the import of mitochondrial proteins, this compound can be used to induce mitochondrial stress and investigate the cellular response, particularly the activation of the PINK1/Parkin pathway. This makes it a valuable research tool for studying the mechanisms of AR-PD and for screening potential therapeutic compounds that modulate this pathway.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound based on typical results for similar compounds used in cellular models of Parkinson's disease.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | Assay Type | Test System | IC50 |
| Mitochondrial Protein Import | In vitro import assay with isolated mitochondria | Yeast Mitochondria | 5-15 µM |
| Erv1/ALR Activity | Enzymatic Assay | Recombinant Human ALR | > 50 µM |
Note: This data is illustrative. Actual IC50 values would need to be determined experimentally.
Table 2: Cellular Effects of this compound in a Neuronal Cell Line (e.g., SH-SY5Y)
| Parameter | Assay | Treatment Concentration | Result |
| Cell Viability | MTT Assay (48h) | 10 µM | ~85% of control |
| Cell Viability | MTT Assay (48h) | 25 µM | ~60% of control |
| Cell Viability | MTT Assay (48h) | 50 µM | ~35% of control |
| PINK1 Accumulation | Western Blot (Mitochondrial Fraction) | 25 µM (6h) | 3.5-fold increase vs. control |
| Parkin Recruitment | Fluorescence Microscopy (% cells with co-localization) | 25 µM (6h) | 65% of cells show Parkin-mitochondria co-localization |
| Mitophagy | Flow Cytometry (mito-Keima) | 25 µM (24h) | 2.8-fold increase in mitolysosomes |
Note: This data is illustrative and serves as an example of expected outcomes.
Mandatory Visualizations
Signaling Pathway
Caption: The PINK1/Parkin pathway for mitochondrial quality control.
Experimental Workflow
Caption: Workflow for investigating this compound effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a neuronal cell line.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
96-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle control (DMSO) and an untreated control.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot for PINK1 Accumulation and Parkin Translocation
Objective: To quantify the levels of PINK1 in the mitochondrial fraction and Parkin in both mitochondrial and cytosolic fractions after treatment with this compound.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
6-well plates
-
This compound
-
Mitochondria isolation kit
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-PINK1, anti-Parkin, anti-VDAC as a mitochondrial marker, anti-GAPDH as a cytosolic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound for various time points (e.g., 2, 4, 6, 8 hours).
-
Harvest the cells and perform subcellular fractionation to isolate mitochondrial and cytosolic fractions according to the manufacturer's protocol.
-
Determine the protein concentration of each fraction using the BCA assay.
-
Prepare lysates for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescence substrate.
-
Capture the image using an imaging system and quantify the band intensities. Normalize PINK1 and Parkin levels to the respective loading controls.
Fluorescence Microscopy for Parkin Recruitment
Objective: To visualize the translocation of Parkin from the cytosol to the mitochondria upon induction of mitochondrial stress by this compound.
Materials:
-
Neuronal cell line stably expressing YFP-Parkin (or transiently transfected)
-
Glass-bottom dishes or coverslips
-
MitoTracker Red CMXRos
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Seed YFP-Parkin expressing cells on glass-bottom dishes or coverslips.
-
The next day, stain the mitochondria by incubating the cells with MitoTracker Red CMXRos (100 nM) for 30 minutes at 37°C.
-
Wash the cells with fresh medium.
-
Treat the cells with this compound at the desired concentration. Include a positive control (e.g., CCCP) and a vehicle control.
-
Incubate for the desired time (e.g., 1-6 hours).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Mount the coverslips with mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope with appropriate filters for YFP, RFP (MitoTracker), and DAPI.
-
Quantify the co-localization of YFP-Parkin and MitoTracker Red. Count the percentage of cells showing a punctate YFP-Parkin pattern that co-localizes with mitochondria.
Conclusion
This compound serves as a valuable chemical tool to induce mitochondrial protein import stress, thereby activating the PINK1/Parkin pathway. The experimental protocols outlined in this guide provide a framework for researchers to investigate the molecular mechanisms underlying autosomal recessive Parkinson's disease and to screen for potential therapeutic agents that can modulate this critical mitochondrial quality control pathway. Through the systematic application of these methods, a deeper understanding of the role of mitochondrial dysfunction in neurodegeneration can be achieved.
References
- 1. Mechanisms of mitochondrial quality control in autosomal recessive Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Parkin is recruited selectively to impaired mitochondria and promotes their autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PINK1-PRKN mediated mitophagy: differences between in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parkin is recruited selectively to impaired mitochondria and promotes their autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial dysfunction in Parkinson’s disease – a key disease hallmark with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PINK1- and Parkin-mediated mitophagy at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Mitochondrial Dysfunction: Role for PINK1 and Parkin in Mitochondrial Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. PINK1 Is Selectively Stabilized on Impaired Mitochondria to Activate Parkin | PLOS Biology [journals.plos.org]
- 12. Mechanisms of PINK1, ubiquitin and Parkin interactions in mitochondrial quality control and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Structural Analysis of MitoBloCK-11 Binding to Seo1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial protein import is a fundamental cellular process, and its dysregulation is implicated in a range of human diseases. Small molecule inhibitors of this process, such as the MitoBloCK family of compounds, are valuable tools for dissecting the import machinery and hold potential as therapeutic agents. MitoBloCK-11 has been identified as an inhibitor of mitochondrial protein import, possibly acting through the transport protein Seo1.[1][2] However, a detailed structural and quantitative understanding of this interaction is currently lacking in the scientific literature. This technical guide provides a comprehensive framework for the structural and biophysical analysis of the this compound:Seo1 complex. While direct experimental data on this specific interaction is not yet available, this document outlines the established methodologies and a hypothetical workflow for its characterization, from initial binding validation to high-resolution structural elucidation. This guide is intended to serve as a roadmap for researchers investigating the mechanism of this compound and the function of Seo1 in mitochondrial protein translocation.
Introduction: The Mitochondrial Protein Import Machinery and the Role of Seo1
The vast majority of mitochondrial proteins are encoded by the nuclear genome, synthesized on cytosolic ribosomes, and subsequently imported into the organelle.[3][4][5] This process is orchestrated by a series of multi-subunit protein complexes in the outer and inner mitochondrial membranes.[3] The translocase of the outer membrane (TOM) complex serves as the primary entry gate for most mitochondrial precursor proteins.[3] From there, proteins are sorted into different pathways depending on their final destination within the mitochondria.
Seo1 (also known as Tim40 in some organisms) is a putative permease located in the mitochondrial inner membrane. While its precise role is still under investigation, it is thought to be involved in the translocation of a subset of proteins into or across the inner membrane. The identification of this compound as a potential inhibitor of Seo1-mediated transport suggests that this small molecule could be a valuable probe to elucidate the specific functions of Seo1 in the complex landscape of mitochondrial protein import.[1][2]
This compound: A Putative Modulator of Seo1 Function
This compound is a small molecule that has been shown to inhibit the import of precursor proteins with hydrophobic segments into mitochondria.[1][2] Chemical-genetic screens have suggested that its mechanism of action may involve the Seo1 protein.[1][2] A thorough structural and quantitative analysis of the interaction between this compound and Seo1 is a critical next step to validate this hypothesis and to understand the molecular basis of its inhibitory activity.
Hypothetical Quantitative Analysis of this compound:Seo1 Binding
In the absence of published experimental data, the following tables present a hypothetical but realistic representation of the quantitative data that would be sought in a study of the this compound:Seo1 interaction. These tables are based on typical values obtained for small molecule-protein interactions.
Table 1: Hypothetical Binding Affinity and Kinetics of this compound with Seo1
| Parameter | Value | Method |
| Dissociation Constant (Kd) | 5.2 µM | Surface Plasmon Resonance (SPR) |
| Association Rate Constant (kon) | 1.8 x 104 M-1s-1 | Surface Plasmon Resonance (SPR) |
| Dissociation Rate Constant (koff) | 9.4 x 10-2 s-1 | Surface Plasmon Resonance (SPR) |
| IC50 | 12.5 µM | In vitro Mitochondrial Import Assay |
Table 2: Hypothetical Thermodynamic Parameters for this compound:Seo1 Binding
| Parameter | Value | Method |
| Change in Enthalpy (ΔH) | -8.5 kcal/mol | Isothermal Titration Calorimetry (ITC) |
| Change in Entropy (TΔS) | -1.2 kcal/mol | Isothermal Titration Calorimetry (ITC) |
| Stoichiometry (n) | 1.1 | Isothermal Titration Calorimetry (ITC) |
Experimental Protocols for the Structural Analysis of this compound:Seo1 Interaction
The following sections detail the experimental methodologies required to validate and characterize the binding of this compound to Seo1 and to determine the three-dimensional structure of the complex.
Protein Expression and Purification of Seo1
A prerequisite for in vitro binding and structural studies is the production of pure, folded, and active Seo1 protein.
Methodology:
-
Gene Cloning: The gene encoding Saccharomyces cerevisiae Seo1 will be codon-optimized for expression in Escherichia coli and cloned into a suitable expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (His6) tag for purification.
-
Protein Expression: The expression vector will be transformed into an appropriate E. coli strain (e.g., BL21(DE3)). Protein expression will be induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 18°C) to enhance protein solubility.
-
Cell Lysis: Bacterial cells will be harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis will be achieved by sonication or high-pressure homogenization.
-
Purification:
-
Affinity Chromatography: The clarified cell lysate will be loaded onto a Ni-NTA affinity column. The His6-tagged Seo1 will be eluted with an imidazole gradient.
-
Size-Exclusion Chromatography (SEC): The eluted protein will be further purified by SEC to remove aggregates and other impurities. The protein will be eluted in a buffer suitable for downstream applications.
-
-
Quality Control: The purity and homogeneity of the protein will be assessed by SDS-PAGE, and the concentration will be determined by UV-Vis spectrophotometry.
Validation of this compound:Seo1 Binding
Several biophysical techniques can be employed to confirm a direct interaction between this compound and purified Seo1.
Methodology: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding events at a sensor surface.
-
Immobilization: Purified Seo1 will be immobilized on a sensor chip (e.g., a CM5 chip) via amine coupling.
-
Binding Analysis: A series of concentrations of this compound in a suitable running buffer will be flowed over the sensor surface. The change in the refractive index, proportional to the amount of bound analyte, will be measured.
-
Data Analysis: The resulting sensorgrams will be analyzed to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).
Structural Elucidation of the this compound:Seo1 Complex
The high-resolution three-dimensional structure of the complex can be determined using X-ray crystallography or cryo-electron microscopy (cryo-EM).
Methodology: X-ray Crystallography
-
Complex Formation: Purified Seo1 will be incubated with a molar excess of this compound to ensure saturation of the binding site.
-
Crystallization: The this compound:Seo1 complex will be subjected to high-throughput crystallization screening using various commercially available screens. Promising crystallization conditions will be optimized.
-
Data Collection: Crystals will be cryo-protected and diffraction data will be collected at a synchrotron source.
-
Structure Determination: The structure will be solved by molecular replacement, using the predicted structure of Seo1 from the AlphaFold database as a search model.[1] The electron density for the bound this compound will be identified in the difference Fourier maps.
-
Refinement: The model of the complex will be refined against the diffraction data to yield a high-resolution structure.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the hypothesized signaling pathway and the experimental workflows described in this guide.
Caption: Hypothesized signaling pathway of Seo1-mediated protein import and its inhibition by this compound.
Caption: Experimental workflow for the structural analysis of the this compound:Seo1 interaction.
Conclusion and Future Directions
The structural and quantitative characterization of the interaction between this compound and Seo1 is a crucial step towards understanding the molecular mechanisms of mitochondrial protein import and its inhibition by small molecules. The experimental framework outlined in this technical guide provides a clear path forward for researchers in this field. Elucidating the three-dimensional structure of the this compound:Seo1 complex will not only validate Seo1 as the direct target of this compound but will also provide a basis for the rational design of more potent and selective inhibitors. Such compounds could serve as powerful research tools and may have therapeutic potential in diseases associated with mitochondrial dysfunction. Future studies should also focus on the in-cell validation of the binding and the functional consequences of the this compound:Seo1 interaction on the import of specific protein substrates.
References
- 1. SEO1 Protein | SGD [yeastgenome.org]
- 2. This compound (MB-11) | TargetMol [targetmol.com]
- 3. The Journey of Mitochondrial Protein Import and the Roadmap to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of mitochondrial protein import - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The first steps of protein import into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Downstream Effects of Inhibiting Hydrophobic Precursor Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The processing of hydrophobic precursor proteins is a critical cellular mechanism, the dysregulation of which is implicated in a host of human diseases, most notably Alzheimer's Disease. This technical guide provides an in-depth exploration of the downstream consequences of inhibiting the proteolytic cleavage of these proteins, with a primary focus on Amyloid Precursor Protein (APP) and other key substrates of β- and γ-secretases. We will delve into the intricate signaling pathways affected, present quantitative data on the effects of inhibitory compounds, and provide detailed experimental protocols for the assessment of these effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and neurodegenerative disease.
Introduction: The Central Role of Hydrophobic Precursor Protein Processing
Hydrophobic precursor proteins are a class of transmembrane proteins that undergo sequential proteolytic cleavage by secretase enzymes. This process, known as regulated intramembrane proteolysis (RIP), is fundamental to a variety of cellular functions, including cell-cell adhesion, signaling, and transcriptional regulation. The two primary pathways for the processing of the most studied hydrophobic precursor protein, APP, are the non-amyloidogenic and the amyloidogenic pathways.
-
Non-amyloidogenic Pathway: In this pathway, APP is first cleaved by α-secretase, which precludes the formation of the neurotoxic amyloid-β (Aβ) peptide. This is followed by γ-secretase cleavage, resulting in the production of the p3 fragment and the APP intracellular domain (AICD).[1][2]
-
Amyloidogenic Pathway: This pathway is initiated by the cleavage of APP by β-secretase (BACE1), followed by γ-secretase cleavage. This sequence of events leads to the generation of Aβ peptides of varying lengths, most notably Aβ40 and Aβ42, which are prone to aggregation and plaque formation in the brain, a hallmark of Alzheimer's Disease.[2][3][4]
The inhibition of the secretases involved in the amyloidogenic pathway, particularly BACE1 and γ-secretase, has been a major focus of therapeutic development for Alzheimer's Disease. However, these enzymes have a broad range of substrates, and their inhibition can lead to a cascade of downstream effects beyond the reduction of Aβ.
Downstream Effects of Inhibiting Amyloid Precursor Protein (APP) Processing
The inhibition of BACE1 and γ-secretase has profound effects on the production of various APP fragments, which in turn influences downstream signaling and cellular function.
Effects on Amyloid-β (Aβ) and Soluble APP Fragments
The primary and intended effect of inhibiting BACE1 and γ-secretase is the reduction of Aβ production. Numerous studies have quantified this effect using various inhibitors.
| Inhibitor Type | Target | Effect on Aβ Production | Effect on sAPPβ Production | Effect on sAPPα Production | Reference |
| BACE1 Inhibitor (VBA2092464) | BACE1 | Decreased (IC50 in the nanomolar range) | Significantly Decreased (IC50 = 10⁻⁸ M) | Increased | [5] |
| BACE1 Inhibitor (LY2811376) | BACE1 | Dose-dependent decrease in CSF Aβ1-40 and Aβ1-42 | Dose-dependent decrease in CSF sAPPβ | Dose-dependent increase in CSF sAPPα | [6] |
| γ-Secretase Inhibitor (DAPT) | γ-Secretase | Potent inhibition of Aβ generation | - | - | [7] |
| γ-Secretase Inhibitor (Compound E) | γ-Secretase | Potent inhibition of Aβ generation (IC50 of ~8 nM) | - | - | [7] |
| γ-Secretase Inhibitor (LY450139) | γ-Secretase | Dose-dependent decrease in newly generated Aβ in human CNS | - | - | [8] |
Diagram: APP Processing Pathways
Caption: Proteolytic processing of APP.
Effects on the APP Intracellular Domain (AICD) and Transcriptional Regulation
The AICD, produced in both processing pathways, can translocate to the nucleus and regulate the transcription of various genes.[7] Inhibition of γ-secretase, therefore, blocks the production of AICD, potentially altering the expression of its target genes.
Off-Target Effects: Inhibition of Other Hydrophobic Precursor Protein Processing
γ-secretase and, to a lesser extent, BACE1, cleave a wide array of transmembrane proteins. Consequently, inhibitors of these enzymes can have significant off-target effects.
Notch Signaling Pathway
The Notch receptor is a critical substrate for γ-secretase. Cleavage of Notch releases the Notch Intracellular Domain (NICD), which translocates to the nucleus and activates target genes essential for cell fate decisions.[9][10] Inhibition of γ-secretase blocks this process, leading to potential side effects.
| Inhibitor | Effect on NICD Production | Downstream Gene Expression (e.g., Hes1, Hey1) | Reference |
| DAPT | Inhibition | Reduced | [7][11] |
| Compound E | Minor effect at concentrations that block Aβ | Less pronounced reduction compared to DAPT | [7][12] |
| DBZ | Decreased cell viability | Inhibition of HEY1, HEYL, and HES1 | [13] |
Diagram: Notch Signaling Pathway
Caption: Inhibition of Notch signaling.
CD44 and Cell Adhesion/Migration
CD44, a cell-surface glycoprotein involved in cell-cell and cell-matrix interactions, is another substrate of γ-secretase. Its cleavage releases the CD44 intracellular domain (CD44-ICD), which can translocate to the nucleus and regulate gene expression.[4][14][15][16] Inhibition of metalloproteases and γ-secretase can block CD44 cleavage, potentially affecting cell migration and invasion.[17][18]
Diagram: CD44 Signaling Pathway
Caption: CD44 intracellular domain signaling.
ErbB4 and Receptor Tyrosine Kinase Signaling
ErbB4, a member of the epidermal growth factor receptor (EGFR) family, is also processed by γ-secretase. This releases the ErbB4 intracellular domain (4ICD), which can translocate to the nucleus and regulate gene expression, for example, by acting as a nuclear chaperone for STAT5A.[1][2][19] Inhibition of γ-secretase can therefore disrupt ErbB4-mediated signaling.
Diagram: ErbB4 Nuclear Signaling
Caption: ErbB4 nuclear signaling pathway.
E-cadherin and the Wnt/β-catenin Pathway
E-cadherin, a key component of adherens junctions, can be cleaved by secretases. This can lead to the release of β-catenin from the cell membrane, allowing it to translocate to the nucleus and activate Wnt target genes, which are often involved in cell proliferation and epithelial-mesenchymal transition (EMT).[7][20][21] Inhibition of E-cadherin cleavage could therefore have complex effects on cell adhesion and Wnt signaling.
Diagram: E-cadherin and Wnt/β-catenin Signaling
Caption: E-cadherin and Wnt signaling interplay.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the downstream effects of inhibiting hydrophobic precursor proteins.
Quantification of Aβ Peptides by Immunoprecipitation-Mass Spectrometry (IP-MS)
This protocol describes a method for the robust immunoprecipitation of Aβ from brain tissue followed by mass spectrometric detection.[1][3][9]
Diagram: IP-MS Workflow
Caption: Workflow for Aβ quantification by IP-MS.
Protocol:
-
Sample Preparation: Homogenize brain tissue in an appropriate lysis buffer.
-
Immunoprecipitation:
-
Dilute 50 µL of the sample into 1100 µL of FANB buffer.
-
Add 50 µL of antibody-coupled magnetic beads.
-
Incubate for 6 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads and wash twice with PBS-BSA.
-
Wash twice with 50 mM ammonium bicarbonate.
-
-
Elution:
-
Elute the precipitated peptides with 100 µL of 0.5% formic acid.
-
Vortex for 15 minutes and collect the eluate.
-
-
Mass Spectrometry:
-
Dry the eluate in a SpeedVac.
-
Reconstitute and analyze by MALDI-TOF mass spectrometry.
-
In Vitro γ-Secretase Activity Assay
This protocol describes a cell-free assay to measure the enzymatic activity of γ-secretase using a fluorogenic substrate.[6][22][23]
Diagram: In Vitro γ-Secretase Assay Workflow
Caption: Workflow for in vitro γ-secretase assay.
Protocol:
-
Reagent Preparation:
-
Prepare cell lysates containing γ-secretase.
-
Reconstitute the fluorogenic substrate (e.g., EDANS/DABCYL-conjugated APP peptide) in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add cell lysate, reaction buffer, and the test inhibitor at various concentrations.
-
Add 5 µL of the substrate to each well.
-
Incubate in the dark at 37°C for 1-2 hours.
-
-
Data Acquisition:
-
Read the plate on a fluorescent microplate reader with excitation at 335-355 nm and emission at 495-510 nm.
-
Include negative controls (no lysate, no substrate) for background correction.
-
Western Blotting for APP Fragments
This is a general protocol for the detection of APP and its cleavage fragments by Western blotting.[11][13][24]
Diagram: Western Blotting Workflow
Caption: General workflow for Western blotting.
Protocol:
-
Sample Preparation: Lyse cells or tissues in RIPA buffer and determine protein concentration.
-
Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (specific for the APP fragment of interest) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply a chemiluminescent substrate and capture the signal using a CCD camera or X-ray film.
-
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the cytotoxicity of secretase inhibitors.[25][26][27][28]
Diagram: MTT Assay Workflow
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the secretase inhibitor.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Conclusion
The inhibition of hydrophobic precursor protein processing, while a promising therapeutic strategy for diseases like Alzheimer's, has complex and far-reaching downstream effects. A thorough understanding of these effects, including the on-target reduction of pathogenic molecules and the off-target modulation of other critical signaling pathways, is essential for the development of safe and effective therapies. The quantitative data and detailed experimental protocols provided in this guide are intended to equip researchers and drug development professionals with the necessary tools to navigate this intricate area of cellular biology and pharmacology. Future research should continue to focus on the development of substrate-selective inhibitors to minimize off-target effects and maximize therapeutic benefit.
References
- 1. The ERBB4/HER4 receptor tyrosine kinase regulates gene expression by functioning as a STAT5A nuclear chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. Convergence of Wnt, β-Catenin, and Cadherin Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | Nuclear signaling by ERBB4 [reactome.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interplay of Cadherin-Mediated Cell Adhesion and Canonical Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 12. Identification of β-Secretase (BACE1) Substrates Using Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Item - Inhibition of Notch activity by the gamma-secretase inhibitor DBZ inhibited expression of Notch targets HEY1, HEYL, and HES1 and decreased cell viability in PANC-1. - figshare - Figshare [figshare.com]
- 14. A Positive Role of Cadherin in Wnt/β-Catenin Signalling during Epithelial-Mesenchymal Transition | PLOS One [journals.plos.org]
- 15. Proteolytic release of CD44 intracellular domain and its role in the CD44 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Proteolytic release of CD44 intracellular domain and its role in the CD44 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. journals.biologists.com [journals.biologists.com]
- 20. researchgate.net [researchgate.net]
- 21. rupress.org [rupress.org]
- 22. resources.rndsystems.com [resources.rndsystems.com]
- 23. researchgate.net [researchgate.net]
- 24. Dissociated Presenilin-1 and TACE Processing of ErbB4 in Lung Alveolar Type II Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. texaschildrens.org [texaschildrens.org]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. broadpharm.com [broadpharm.com]
- 28. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to Assessing the Impact of MitoBloCK-11 on Mitochondrial Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MitoBloCK-11 is identified as a small molecule inhibitor of mitochondrial protein import, potentially acting via the transport protein Seo1.[1] While its primary mechanism of action is described, publicly available research to date does not provide quantitative data on the direct impact of this compound on mitochondrial membrane potential (ΔΨm). This guide, therefore, serves as a comprehensive technical resource outlining the established methodologies and experimental workflows that can be employed to investigate the potential effects of this compound on this critical mitochondrial parameter.
This document provides detailed experimental protocols for the most common fluorescence-based assays used to measure ΔΨm, a key indicator of mitochondrial health and function. Furthermore, it includes visual diagrams of experimental workflows and the principles behind these assays to aid in experimental design and data interpretation.
Introduction to Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential is an electrochemical gradient across the inner mitochondrial membrane, established by the pumping of protons from the mitochondrial matrix to the intermembrane space during oxidative phosphorylation. This potential is a crucial component of cellular energy production, driving the synthesis of ATP by ATP synthase. A stable ΔΨm is essential for mitochondrial homeostasis, and its dissipation is a hallmark of mitochondrial dysfunction and an early event in apoptosis. Therefore, assessing the impact of novel compounds like this compound on ΔΨm is a critical step in understanding their mitochondrial and cellular toxicity profiles.
Investigating the Impact of this compound on Mitochondrial Membrane Potential: A Proposed Workflow
As no direct studies are available, a systematic investigation is required. The following workflow outlines the key steps to characterize the effect of this compound on mitochondrial membrane potential.
Methodologies for Measuring Mitochondrial Membrane Potential
Several fluorescent probes are available to measure ΔΨm. The choice of the probe and the detection method depends on the specific experimental question, cell type, and available instrumentation.
Overview of Common ΔΨm Fluorescent Probes
| Probe | Principle of Detection | Detection Method(s) | Advantages | Disadvantages |
| TMRM/TMRE | Nernstian distribution; accumulates in mitochondria with high ΔΨm, leading to increased red fluorescence. | Fluorescence Microscopy, Flow Cytometry, Plate Reader | Ratiometric potential (in some applications), good for quantitative measurements. | Can be phototoxic, potential for plasma membrane staining at high concentrations. |
| JC-1 | Forms red fluorescent J-aggregates in mitochondria with high ΔΨm and exists as green fluorescent monomers in the cytoplasm and in mitochondria with low ΔΨm. | Fluorescence Microscopy, Flow Cytometry, Plate Reader | Ratiometric (red/green fluorescence ratio), allows for qualitative and quantitative assessment of mitochondrial polarization. | Can be difficult to use and optimize, potential for artifacts. |
| DiOC6(3) | Accumulates in mitochondria with high ΔΨm, exhibiting green fluorescence. | Flow Cytometry, Fluorescence Microscopy | Sensitive to small changes in ΔΨm. | Also stains the endoplasmic reticulum, can be influenced by plasma membrane potential. |
Detailed Experimental Protocols
The following are generalized protocols for the use of common ΔΨm probes. It is crucial to optimize probe concentration, incubation time, and cell density for each specific cell type and experimental condition.
This protocol is adapted for fluorescence microscopy.
-
Cell Preparation: Seed cells in a suitable culture vessel (e.g., glass-bottom dish or multi-well plate) and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include a positive control for depolarization (e.g., FCCP or CCCP) and a vehicle control (e.g., DMSO).
-
Staining Solution Preparation: Prepare a fresh working solution of TMRM or TMRE in pre-warmed culture medium. The final concentration typically ranges from 20-500 nM.
-
Staining: Remove the treatment medium and add the TMRM/TMRE staining solution to the cells.
-
Incubation: Incubate the cells for 20-30 minutes at 37°C, protected from light.
-
Washing (Optional): Gently wash the cells with pre-warmed PBS or imaging buffer to remove excess dye.
-
Imaging: Acquire images using a fluorescence microscope equipped with the appropriate filter set (e.g., TRITC for TMRM/TMRE).
-
Analysis: Quantify the mean fluorescence intensity of the mitochondrial region in multiple cells for each condition.
-
Cell Preparation: Culture cells to the desired density and treat with this compound, a positive control (e.g., CCCP), and a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization or scraping and resuspend them in a suitable buffer (e.g., PBS) at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining Solution Preparation: Prepare a fresh working solution of JC-1 in pre-warmed culture medium or PBS. The final concentration typically ranges from 1-10 µM.
-
Staining: Add the JC-1 staining solution to the cell suspension.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing: Centrifuge the cells at a low speed, remove the supernatant, and resuspend the cell pellet in a suitable buffer.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Excite the cells with a 488 nm laser and collect the green fluorescence (monomers) in the FL1 channel (e.g., 530/30 nm filter) and the red fluorescence (J-aggregates) in the FL2 channel (e.g., 585/42 nm filter).
-
Analysis: Determine the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
-
Cell Preparation: Prepare and treat cells as described for the JC-1 protocol.
-
Staining Solution Preparation: Prepare a fresh working solution of DiOC6(3) in pre-warmed culture medium. The final concentration is typically low (e.g., 40 nM) to minimize non-specific staining.
-
Staining: Add the DiOC6(3) staining solution to the cell suspension.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells once with a suitable buffer.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer using a 488 nm excitation laser and collecting the green fluorescence in the FL1 channel.
-
Analysis: A shift in the fluorescence intensity to the left (lower intensity) indicates mitochondrial depolarization.
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized in tables, presenting key parameters such as the half-maximal inhibitory concentration (IC50) for ΔΨm depolarization, the percentage of cells with depolarized mitochondria, or the fold change in fluorescence intensity relative to the control. It is essential to perform statistical analysis to determine the significance of the observed effects.
Conclusion
While direct evidence of this compound's impact on mitochondrial membrane potential is currently lacking in the scientific literature, the methodologies outlined in this guide provide a robust framework for its investigation. By employing these techniques, researchers can elucidate the potential off-target effects of this compound on mitochondrial function, contributing to a more comprehensive understanding of its cellular activity and potential therapeutic applications. The provided workflows and protocols are intended to serve as a starting point for the design of rigorous and informative experiments.
References
Early-Stage Research Applications of MitoBloCK-11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research applications of MitoBloCK-11, a novel small molecule inhibitor of mitochondrial protein import. Due to the limited specific data on this compound, this document leverages detailed findings from the broader MitoBloCK family of compounds, particularly the well-characterized MitoBloCK-6, to provide a comprehensive framework for its investigation and application.
Introduction to this compound and the MitoBloCK Family
This compound is a small molecule inhibitor that has been identified as a disruptor of mitochondrial protein import.[1] Preliminary research suggests that its mechanism may involve the transport protein Seo1, distinguishing it from other members of the MitoBloCK family that have different primary targets.[1] Like other MitoBloCK compounds, it has been observed to affect zebrafish development.[1]
The broader MitoBloCK (Mitochondrial protein import Blocker) library of compounds was identified through chemical screens designed to find inhibitors of mitochondrial protein import.[2][3][4] The most extensively studied of these, MitoBloCK-6, has been shown to be a potent inhibitor of the mitochondrial disulfide relay system, specifically targeting Erv1/ALR.[2][3][5] This system is crucial for the import and folding of cysteine-rich proteins into the mitochondrial intermembrane space (IMS).[2][3][4]
Core Mechanism of Action (Inferred from the MitoBloCK Family)
While this compound is thought to act via Seo1, the general mechanism of the MitoBloCK family provides a valuable context for its potential effects.[1] The primary target of the well-studied MitoBloCK-6 is the FAD-linked sulfhydryl oxidase Erv1 (Essential for respiration and vegetative growth 1), also known as ALR (Augmented Liver Regeneration) in higher eukaryotes.[2][3][4][5]
Erv1/ALR is a key component of the Mitochondrial intermembrane space Import and Assembly (MIA) pathway.[4] This pathway is responsible for the import of proteins with cysteine motifs into the IMS. The process involves the oxidoreductase Mia40, which forms transient disulfide bonds with incoming precursor proteins. Erv1/ALR then re-oxidizes Mia40, allowing for another round of protein import. The electrons are subsequently transferred to cytochrome c or molecular oxygen.[4]
MitoBloCK-6 inhibits the oxidase activity of Erv1/ALR, thereby disrupting the entire MIA pathway.[2][3] This leads to an accumulation of unprocessed precursor proteins and ultimately impairs mitochondrial function.[2]
Quantitative Data on MitoBloCK Compounds
The following table summarizes the available quantitative data for MitoBloCK-6, which can serve as a benchmark for future studies on this compound.
| Compound | Target | IC50 | Cell Line/System | Effect | Reference |
| MitoBloCK-6 | Erv1 | 900 nM | In vitro | Inhibition of oxidase activity | [5] |
| MitoBloCK-6 | ALR | 700 nM | In vitro | Inhibition of oxidase activity | [5] |
| MitoBloCK-6 | Erv2 | 1.4 µM | In vitro | Inhibition of oxidase activity | [5] |
| MitoBloCK-6 | Leukemia Cell Lines (OCI-AML2, TEX, Jurkat, NB4) | 5-10 µM | In vitro | Cytotoxicity | [5] |
| MitoBloCK-6 | Liver Cancer Cells (McA-RH7777) | 20-40 µM | In vitro | Inhibition of proliferation | [5] |
| MitoBloCK-6 | Human Embryonic Stem Cells (hESCs) | 20 µM | In vitro | Induction of apoptosis | [5] |
Detailed Experimental Protocols
The following protocols are based on methodologies used in the study of MitoBloCK-6 and can be adapted for the investigation of this compound.
Cell Culture and Treatment
-
Human Embryonic Stem Cell (hESC) Culture: The hESC line hSF1 can be cultured in StemPro SFM supplemented with 10 ng/ml bFGF on Matrigel-coated plates.[2]
-
Differentiation: Differentiation can be induced by culturing cells in StemPro SFM with 10 µM retinoic acid for 4 days.[2]
-
Compound Treatment: Cells are treated with the desired concentration of the MitoBloCK compound or a vehicle control (e.g., 0.1% DMSO).[2]
In Vitro Mitochondrial Protein Import Assay
-
Mitochondria Isolation: Mitochondria are isolated from yeast or mammalian cells using standard differential centrifugation protocols.
-
Radiolabeled Precursor Proteins: Precursor proteins of interest (e.g., substrates of the MIA or TIM22 pathways) are synthesized and radiolabeled in vitro.
-
Import Reaction: The radiolabeled precursors are incubated with isolated mitochondria in the presence of an energy source (e.g., NADH, ATP) and the MitoBloCK compound or vehicle control at various concentrations.
-
Analysis: The import reaction is stopped by the addition of a protease (e.g., proteinase K) to digest non-imported proteins. The mitochondria are then re-isolated, and the imported, protease-protected proteins are analyzed by SDS-PAGE and autoradiography.
Erv1/ALR Oxidase Activity Assay
-
Reagents: Purified Erv1/ALR, a substrate (e.g., DTT), and an oxygen-sensing system (e.g., an oxygen electrode) or a fluorescent probe that detects hydrogen peroxide production (e.g., Amplex Red) are required.[2]
-
Procedure: The rate of oxygen consumption or hydrogen peroxide production by Erv1/ALR in the presence of its substrate is measured. The assay is performed with and without the MitoBloCK compound to determine its inhibitory effect.[2]
Zebrafish Development Assay
-
Embryo Treatment: Zebrafish embryos are placed in media containing the MitoBloCK compound (e.g., 2.5 µM for MitoBloCK-6) or a vehicle control (e.g., 1% DMSO) at an early developmental stage (e.g., 3 hours post-fertilization).[2]
-
Phenotypic Analysis: The embryos are allowed to develop for a specified period (e.g., up to 72 hours post-fertilization), and morphological changes, such as body curvature and cardiac edema, are observed and documented.[2]
Signaling Pathways and Experimental Workflows
The MIA Pathway and the Effect of MitoBloCK-6
The following diagram illustrates the Mitochondrial intermembrane space Import and Assembly (MIA) pathway and indicates the point of inhibition by MitoBloCK-6.
Caption: The MIA pathway for protein import and the inhibitory action of MitoBloCK-6 on Erv1/ALR.
General Experimental Workflow for Characterizing MitoBloCK Compounds
This workflow outlines a logical progression for the investigation of a novel MitoBloCK compound.
Caption: A logical workflow for the characterization of novel MitoBloCK compounds.
Potential Research Applications
Based on the findings for the MitoBloCK family, this compound holds potential for a variety of research applications:
-
Dissecting Mitochondrial Protein Import Pathways: As a potential inhibitor of Seo1-mediated import, this compound could be a valuable tool for elucidating the specific roles of this pathway.
-
Cancer Biology: Given that some cancer cells exhibit altered mitochondrial metabolism, inhibitors of mitochondrial protein import could be explored as potential anti-cancer agents.[5] MitoBloCK-6 has shown cytotoxicity against leukemia and liver cancer cell lines.[5]
-
Stem Cell Biology: The selective induction of apoptosis in human embryonic stem cells by MitoBloCK-6 suggests a role for mitochondrial protein import in maintaining pluripotency.[2][3] this compound could be used to further investigate these mechanisms.
-
Developmental Biology: The observed effects on zebrafish development indicate that mitochondrial protein import is critical for embryogenesis.[1][2] this compound could be used to study the specific mitochondrial processes required for normal development.
Conclusion
This compound is an intriguing new member of a family of small molecules that target mitochondrial protein import. While specific data for this compound is still emerging, the extensive research on related molecules, particularly MitoBloCK-6, provides a robust framework for its investigation. The protocols, pathways, and potential applications outlined in this guide are intended to facilitate future research into the mechanism and utility of this compound, with the ultimate goal of advancing our understanding of mitochondrial biology and developing new therapeutic strategies.
References
- 1. This compound (MB-11) | TargetMol [targetmol.com]
- 2. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein–Protein Interaction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for MitoBloCK-11 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoBloCK-11 (MB-11) is a novel small molecule inhibitor of mitochondrial protein import.[1][2] It is believed to exert its effects by targeting the transport protein Seo1, thereby inhibiting the import of precursor proteins containing hydrophobic segments into the mitochondria.[1][2] This mechanism of action makes this compound a valuable tool for studying mitochondrial biogenesis and its role in various cellular processes. Notably, this compound has been implicated in the PINK1/Parkin pathway, which is crucial for mitochondrial quality control and is linked to the pathogenesis of Parkinson's disease. These application notes provide an overview of the potential applications of this compound in in vitro cell culture experiments and detailed protocols for its use.
Mechanism of Action
Mitochondria are essential organelles that rely on the import of over 99% of their proteins from the cytosol. This process is mediated by a sophisticated machinery of translocases in the outer and inner mitochondrial membranes. This compound is thought to interfere with this process by inhibiting Seo1, a component of the mitochondrial protein import machinery.[2] By blocking the import of specific proteins, this compound can induce mitochondrial dysfunction, leading to a cascade of cellular events, including the activation of quality control pathways like mitophagy and, potentially, the induction of apoptosis.
A key pathway affected by mitochondrial dysfunction is the PINK1/Parkin pathway. Under normal conditions, the kinase PINK1 is imported into the mitochondria and degraded. However, upon mitochondrial damage or depolarization, PINK1 accumulates on the outer mitochondrial membrane, where it recruits the E3 ubiquitin ligase Parkin.[3][4][5][6][7] This initiates a signaling cascade that leads to the ubiquitination of mitochondrial outer membrane proteins, marking the damaged mitochondria for removal by autophagy (mitophagy).[3][4][5][6][7] By inhibiting mitochondrial protein import, this compound can be used to study the activation and regulation of this critical cellular surveillance system.
Data Presentation
Currently, there is limited publicly available quantitative data specifically for this compound in peer-reviewed literature. The primary accessible information comes from the dissertation of M. Conti (2018), which identifies Seo1 as the protein binding target of this compound.[2] Researchers using this compound will need to perform initial dose-response experiments to determine the optimal concentration and incubation time for their specific cell line and experimental endpoint. The following tables are provided as templates for organizing such data.
Table 1: Effect of this compound on Cell Viability (Example)
| Concentration (µM) | Incubation Time (hours) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 24 | 100 | 5.2 |
| 1 | 24 | 95.3 | 4.8 |
| 5 | 24 | 78.1 | 6.1 |
| 10 | 24 | 52.4 | 5.5 |
| 25 | 24 | 25.9 | 4.2 |
| 50 | 24 | 10.7 | 2.9 |
| 0 (Vehicle Control) | 48 | 100 | 6.5 |
| 1 | 48 | 88.2 | 5.9 |
| 5 | 48 | 55.6 | 7.3 |
| 10 | 48 | 21.3 | 3.8 |
| 25 | 48 | 8.1 | 2.1 |
| 50 | 48 | 2.5 | 1.5 |
Table 2: Induction of Apoptosis by this compound (Example)
| Concentration (µM) | Incubation Time (hours) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle Control) | 24 | 2.1 | 1.5 |
| 10 | 24 | 15.4 | 5.2 |
| 25 | 24 | 35.8 | 12.7 |
| 50 | 24 | 55.2 | 25.1 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro effects of this compound. These are generalized protocols that should be optimized for your specific experimental conditions.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. The final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂ until intracellular purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with the desired concentrations of this compound (and a vehicle control) for the chosen duration.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour of staining.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The PINK1/Parkin pathway of mitophagy.
Experimental Workflow Diagram
Caption: General workflow for in vitro cell culture experiments with this compound.
References
- 1. This compound (MB-11) | TargetMol [targetmol.com]
- 2. Small Molecule Probes of Mitochondrial Translocases Elucidate PINK1 Trafficking in PINK1/Parkin Regulated Mitophagy [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Roles of PINK1, Parkin and Mitochondrial Fidelity in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parkin structure and function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MitoBloCK-11 Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
MitoBloCK-11 is a small molecule inhibitor of mitochondrial protein import.[1][2] It is believed to exert its effects possibly through the transport protein Seo1, distinguishing its mechanism from inhibitors that target Tom70 or Tom20.[1][2] This compound has been identified as a tool for studying the PINK1 pathway, which is implicated in autosomal recessive Parkinson's disease.[3] Proper preparation of a this compound stock solution is the first critical step for ensuring reproducible and reliable experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic small molecules like this compound for use in biological assays.[4] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound is summarized in the table below.
| Parameter | Value | Source |
| Molecular Weight | 434.26 g/mol | [1][3] |
| Appearance | Solid, light yellow to yellow | [3] |
| Solubility in DMSO | 25 mg/mL (57.57 mM) to 125 mg/mL (287.85 mM) | [1][3] |
| Recommended Storage of Powder | -20°C for up to 3 years | [1] |
| Recommended Storage of Stock Solution in DMSO | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) | [3] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Pipettes and sterile filter tips
-
Personal protective equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol provides instructions for preparing a 10 mM stock solution, a common starting concentration for many cellular assays.
Step 1: Pre-aliquoting this compound (Optional but Recommended)
To avoid repeatedly weighing small amounts of the hygroscopic powder, it is advisable to pre-aliquot the solid compound into single-use vials.
Step 2: Calculating the Required Amount of this compound and DMSO
To prepare a 10 mM stock solution, use the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM x 1 mL x 434.26 g/mol = 4.3426 mg
The volume of DMSO required will be 1 mL.
Step 3: Weighing this compound
-
Place a sterile microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh out the calculated mass of this compound powder into the tube.
Step 4: Dissolving this compound in DMSO
-
Add the calculated volume of high-purity DMSO to the microcentrifuge tube containing the this compound powder.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
Visually inspect the solution to ensure that all the powder has dissolved. If not, sonication for 5-10 minutes can aid in dissolution.[1]
Step 5: Aliquoting and Storage
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This helps to avoid repeated freeze-thaw cycles which can degrade the compound.[5]
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
For long-term storage (up to 6 months), store the aliquots at -80°C, protected from light.[3] For short-term storage (up to 1 month), -20°C is suitable.[3]
Dilution of the Stock Solution for Experimental Use
When preparing working solutions for your experiments, it is crucial to avoid precipitation of the compound.
-
Perform serial dilutions of the DMSO stock solution in DMSO to get closer to the final desired concentration.
-
The final dilution into your aqueous buffer or cell culture medium should be done in a way that the final concentration of DMSO is kept low, typically below 0.5%, to minimize solvent-induced effects on the cells.[4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[4]
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: this compound inhibits mitochondrial protein import via Seo1.
References
Recommended working concentration of MitoBloCK-11 for neuronal cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoBloCK-11 is a novel small molecule inhibitor that targets mitochondrial protein import. It is understood to possibly act through the transport protein Seo1 and plays a role in the PINK1 pathway, which is crucial for mitochondrial quality control. Dysfunctional mitochondrial protein import is implicated in a variety of neurodegenerative diseases, making this compound a person of interest for researchers in neuroscience and drug development.
These application notes provide a comprehensive guide for utilizing this compound in neuronal cell models. As there is currently no established standard working concentration for this compound in neuronal cells, this document outlines a systematic approach to determine the optimal concentration and provides detailed protocols to assess its biological effects.
This compound: Properties and Handling
| Property | Value | Source |
| Molecular Weight | 434.26 g/mol | --INVALID-LINK-- |
| Solubility | 25 mg/mL (57.57 mM) in DMSO | --INVALID-LINK-- |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | --INVALID-LINK-- |
Stock Solution Preparation:
-
To prepare a 10 mM stock solution, dissolve 4.34 mg of this compound powder in 1 mL of sterile DMSO.
-
Sonication may be required to fully dissolve the compound.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C.
Recommended Experimental Workflow
Determining the appropriate working concentration of a novel compound is a critical first step. The following workflow is recommended to identify the optimal concentration range of this compound for your specific neuronal cell model.
Application Notes and Protocols for MitoBloCK-11 in Zebrafish Developmental Studies
A Note on Data Availability: As of the generation of this document, specific studies on MitoBloCK-11 in zebrafish development are not extensively available in the public domain. The following application notes and protocols are based on the known mechanism of the MitoBloCK family of compounds and specific data available for the closely related compound, MitoBloCK-6 . Researchers should use this information as a guideline and perform dose-response studies to determine the optimal concentrations and specific effects of this compound.
Application Notes
Introduction
This compound is a small molecule inhibitor targeting mitochondrial protein import.[1] It belongs to a class of compounds that disrupt the function of the mitochondrial disulfide relay system, specifically the Mia40/Erv1 pathway.[1] This pathway is crucial for the import and oxidative folding of many proteins destined for the mitochondrial intermembrane space (IMS).[1] Due to the fundamental role of mitochondria in cellular metabolism, signaling, and apoptosis, its disruption can have profound effects on embryonic development. The zebrafish (Danio rerio) model, with its external and transparent embryonic development, offers an excellent in vivo system to study the developmental consequences of inhibiting mitochondrial protein import with this compound.
Mechanism of Action
MitoBloCK compounds, such as the well-studied MitoBloCK-6, act as inhibitors of the sulfhydryl oxidase Erv1 (also known as ALR in vertebrates).[1] Erv1 is a key component of the mitochondrial disulfide relay system. It re-oxidizes the mitochondrial import receptor Mia40, which in turn facilitates the import and oxidative folding of cysteine-rich proteins into the IMS. By inhibiting Erv1, this compound is expected to disrupt this relay, leading to an accumulation of unfolded precursor proteins in the cytosol and mitochondrial dysfunction. This disruption of mitochondrial protein import can trigger cellular stress and apoptosis.[1]
Anticipated Phenotypes in Zebrafish Development
Based on studies with the related compound MitoBloCK-6, exposure of zebrafish embryos to this compound is anticipated to induce a range of developmental defects, including:
-
Cardiac Malformations: The heart is a highly energy-demanding organ, making it particularly sensitive to mitochondrial dysfunction. Inhibition of the Mia40/Erv1 pathway with MitoBloCK-6 has been shown to impair cardiac development in zebrafish embryos.[1] Observed defects may include pericardial edema, reduced heart rate, and improper heart looping.
-
Circulatory Defects: Impaired cardiac function can lead to secondary defects in the circulatory system, such as reduced or absent blood flow and blood pooling.
-
General Developmental Delays: Disruption of fundamental cellular processes like mitochondrial protein import can lead to overall developmental delays, smaller body size, and spinal curvature.
-
Increased Apoptosis: Inhibition of mitochondrial function can induce apoptosis. This can be visualized in zebrafish embryos using techniques like acridine orange staining.
Data Presentation
The following tables are provided as templates for researchers to systematically record and present their quantitative data when studying the effects of this compound on zebrafish development.
Table 1: Concentration-Response of this compound on Zebrafish Embryo Survival
| Concentration (µM) | Number of Embryos (n) | Survival Rate at 24 hpf (%) | Survival Rate at 48 hpf (%) | Survival Rate at 72 hpf (%) | LC50 (µM) at 72 hpf |
| Vehicle Control (e.g., 0.1% DMSO) | e.g., 50 | e.g., 100% | e.g., 98% | e.g., 96% | N/A |
| e.g., 1 | e.g., 50 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| e.g., 5 | e.g., 50 | Data to be determined | Data to be determined | Data to be determined | |
| e.g., 10 | e.g., 50 | Data to be determined | Data to be determined | Data to be determined | |
| e.g., 25 | e.g., 50 | Data to be determined | Data to be determined | Data to be determined | |
| e.g., 50 | e.g., 50 | Data to be determined | Data to be determined | Data to be determined |
hpf: hours post-fertilization; LC50: Lethal Concentration, 50%
Table 2: Summary of Developmental Defects Induced by this compound at 48 hpf
| Concentration (µM) | Number of Surviving Embryos (n) | Pericardial Edema (%) | Yolk Sac Edema (%) | Spinal Curvature (%) | Reduced Heart Rate (%) | Absent Blood Flow (%) |
| Vehicle Control (e.g., 0.1% DMSO) | e.g., 49 | e.g., 2% | e.g., 0% | e.g., 1% | e.g., 0% | e.g., 0% |
| e.g., 1 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| e.g., 5 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| e.g., 10 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| e.g., 25 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| e.g., 50 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Zebrafish Embryo Treatment with this compound
-
Zebrafish Husbandry and Egg Collection: Maintain adult zebrafish and collect freshly fertilized eggs according to standard laboratory protocols.
-
Embryo Selection: At 4-6 hours post-fertilization (hpf), select healthy, normally developing embryos and remove any unfertilized or dead eggs.
-
Preparation of Treatment Solutions: Prepare serial dilutions of this compound from the stock solution in E3 embryo medium. Ensure the final concentration of the DMSO vehicle is consistent across all treatment groups and the control group (typically ≤ 0.1%).
-
Embryo Exposure:
-
Array the selected embryos into multi-well plates (e.g., 24- or 96-well plates), with a consistent number of embryos per well (e.g., 10-20 embryos).
-
Remove the original E3 medium and add the prepared this compound treatment solutions or vehicle control to the respective wells.
-
Incubate the plates at 28.5°C in a temperature-controlled incubator.
-
-
Solution Refreshment: It is recommended to perform a partial or full refreshment of the treatment solutions every 24 hours to maintain the desired compound concentration.
Protocol 3: Assessment of Developmental Toxicity
-
Phenotypic Observation:
-
At regular intervals (e.g., 24, 48, 72, and 96 hpf), observe the embryos under a stereomicroscope.
-
Record survival rates for each treatment group.
-
Score and document the presence and severity of developmental abnormalities, such as pericardial edema, yolk sac edema, spinal curvature, and developmental delay.
-
-
Cardiovascular Function Assessment:
-
At 48 hpf, assess cardiac function.
-
Measure the heart rate (beats per minute) of a subset of embryos from each group.
-
Qualitatively assess blood circulation by observing the flow of blood cells through the major vessels.
-
-
Imaging:
-
Capture representative images of embryos from each treatment group to document the observed phenotypes.
-
For more detailed analysis, consider using fluorescent reporter zebrafish lines (e.g., with fluorescently labeled hearts or vasculature) and confocal microscopy.
-
Protocol 4: Apoptosis Assay (Acridine Orange Staining)
-
Staining Solution Preparation: Prepare a working solution of Acridine Orange in E3 embryo medium (e.g., 2 µg/mL).
-
Staining Procedure:
-
At a desired time point (e.g., 24 or 48 hpf), dechorionate the embryos if necessary.
-
Incubate the embryos in the Acridine Orange staining solution for 20-30 minutes in the dark.
-
-
Washing: Rinse the embryos several times with fresh E3 medium to remove excess stain.
-
Imaging:
-
Anesthetize the embryos with tricaine (MS-222).
-
Mount the embryos on a slide and visualize them using a fluorescence microscope with a suitable filter set.
-
Apoptotic cells will appear as bright green fluorescent dots.
-
Capture images and quantify the apoptotic signal if required.
-
Mandatory Visualizations
Caption: Signaling pathway of mitochondrial protein import via the Mia40/Erv1 disulfide relay system and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the developmental toxicity of this compound in zebrafish embryos.
References
Application Notes and Protocols for MitoBloCK-11 Treatment in PINK1 Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial quality control is a critical cellular process for maintaining homeostasis, and its dysregulation is implicated in a variety of human diseases, including neurodegenerative disorders such as Parkinson's disease. The PINK1/Parkin pathway is a key mechanism in mitochondrial quality control, responsible for the selective removal of damaged mitochondria through a process known as mitophagy. Under basal conditions, the serine/threonine kinase PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved and degraded. However, upon mitochondrial damage and loss of membrane potential, PINK1 import is stalled, leading to its accumulation on the outer mitochondrial membrane (OMM). This accumulation of PINK1 on the OMM serves as a signal to recruit the E3 ubiquitin ligase Parkin from the cytosol. Once recruited, Parkin ubiquitinates various OMM proteins, tagging the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation in the lysosome.
MitoBloCK-11 is a small molecule inhibitor of mitochondrial protein import. By disrupting the import of mitochondrial precursor proteins, this compound is hypothesized to induce mitochondrial stress and thereby activate the PINK1/Parkin pathway. These application notes provide detailed protocols for utilizing this compound to study the dynamics of the PINK1 pathway, including PINK1 stabilization, Parkin recruitment, and subsequent effects on mitochondrial morphology.
Data Presentation
The following tables summarize representative quantitative data expected from the described experimental protocols. This data is intended to illustrate the anticipated outcomes of this compound treatment and should be used as a reference for experimental design and data interpretation.
Table 1: Quantification of PINK1 Stabilization by Western Blot
| Treatment | Concentration (µM) | Duration (hours) | Normalized PINK1/VDAC Ratio (Mean ± SD) |
| Vehicle (DMSO) | - | 6 | 1.00 ± 0.15 |
| This compound | 10 | 6 | 3.50 ± 0.45 |
| This compound | 25 | 6 | 5.80 ± 0.60 |
| CCCP (Positive Control) | 10 | 6 | 6.20 ± 0.75 |
Table 2: Analysis of Parkin Translocation by Immunofluorescence
| Treatment | Concentration (µM) | Duration (hours) | Percentage of Cells with Parkin-Mitochondria Colocalization (Mean ± SD) |
| Vehicle (DMSO) | - | 6 | 5 ± 2% |
| This compound | 10 | 6 | 45 ± 8% |
| This compound | 25 | 6 | 75 ± 10% |
| CCCP (Positive Control) | 10 | 6 | 85 ± 7% |
Table 3: Assessment of Mitochondrial Morphology by Immunofluorescence
| Treatment | Concentration (µM) | Duration (hours) | Mitochondrial Aspect Ratio (Mean ± SD) |
| Vehicle (DMSO) | - | 12 | 3.5 ± 0.5 |
| This compound | 10 | 12 | 1.8 ± 0.3 |
| This compound | 25 | 12 | 1.2 ± 0.2 |
| CCCP (Positive Control) | 10 | 12 | 1.1 ± 0.2 |
Experimental Protocols
Protocol 1: Analysis of PINK1 Stabilization by Western Blot
Objective: To determine the effect of this compound on the stabilization of endogenous PINK1.
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PINK1, anti-VDAC (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Treatment:
-
Prepare working solutions of this compound and CCCP in complete culture medium.
-
Aspirate the old medium and treat the cells with the vehicle (DMSO), varying concentrations of this compound (e.g., 10 µM, 25 µM), or CCCP (e.g., 10 µM) for the desired duration (e.g., 2, 4, 6, 8 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PINK1 and VDAC overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the PINK1 signal to the VDAC loading control.
-
Protocol 2: Immunofluorescence Analysis of Parkin Recruitment and Mitochondrial Morphology
Objective: To visualize the translocation of Parkin to mitochondria and assess changes in mitochondrial morphology upon this compound treatment.
Materials:
-
Cell line of interest stably or transiently expressing YFP-Parkin (e.g., HeLa-YFP-Parkin)
-
Complete cell culture medium
-
Glass-bottom dishes or coverslips
-
This compound (stock solution in DMSO)
-
CCCP (positive control)
-
DMSO (vehicle control)
-
Paraformaldehyde (PFA), 4% in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody: anti-Tom20 (mitochondrial marker)
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 594)
-
DAPI (nuclear stain)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed YFP-Parkin expressing cells on glass-bottom dishes or coverslips to achieve 50-60% confluency.
-
Treatment: Treat cells with vehicle, this compound, or CCCP as described in Protocol 1 for the desired duration (e.g., 6 or 12 hours).
-
Fixation:
-
Aspirate the medium and wash once with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate with the primary antibody against Tom20 (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a confocal microscope.
-
Capture images in the appropriate channels (YFP for Parkin, Alexa Fluor 594 for mitochondria, and DAPI for nuclei).
-
For Parkin Recruitment: Quantify the percentage of cells showing colocalization of YFP-Parkin puncta with the Tom20 mitochondrial signal.
-
For Mitochondrial Morphology: Use image analysis software (e.g., ImageJ/Fiji) to analyze the morphology of the mitochondria. Measure parameters such as aspect ratio and form factor to quantify fragmentation versus elongation.
-
Mandatory Visualization
Caption: PINK1 signaling pathway initiated by mitochondrial stress.
Caption: Experimental workflow for this compound treatment and analysis.
Caption: Logical relationship of this compound's effect on the PINK1 pathway.
Proper Storage and Handling of MitoBloCK-11 Powder: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoBloCK-11 is a small molecule inhibitor of mitochondrial protein import.[1] It is a valuable tool for studying mitochondrial biogenesis and function, and holds potential for therapeutic development in diseases associated with mitochondrial dysfunction. Proper storage and handling of this compound powder are critical to ensure its stability, efficacy, and the safety of laboratory personnel. These application notes provide detailed protocols for the storage, handling, and experimental use of this compound.
Product Information and Storage
Proper storage of this compound is essential to maintain its chemical integrity and biological activity.
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years[1][2] | Protect from moisture. |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[1][2] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[3] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month[3] | For short-term storage. Protect from light.[3] |
Shipping: this compound is typically shipped at ambient temperature or with blue ice.[2] Upon receipt, it is imperative to transfer the product to the recommended storage conditions.
Safety and Handling Precautions
As with any chemical reagent, appropriate safety measures should be taken when handling this compound powder and solutions.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Skin and Eye Contact: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[4]
-
Spills: In the event of a spill, absorb the material with an inert absorbent and dispose of it according to institutional guidelines.
Preparation of Stock Solutions
This compound is soluble in dimethyl sulfoxide (DMSO).
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Molarity | Notes |
| DMSO | 25 mg/mL[1][2] | 57.57 mM[2] | Sonication may be required to fully dissolve the compound.[2] |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Calculate the required mass:
-
Molecular Weight of this compound: 434.26 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
0.01 mol/L * 0.001 L * 434.26 g/mol = 0.0043426 g = 4.34 mg
-
-
-
Weigh the powder: Carefully weigh 4.34 mg of this compound powder.
-
Dissolve in DMSO: Add 1 mL of high-purity DMSO to the powder.
-
Ensure complete dissolution: Vortex the solution and, if necessary, sonicate in a water bath until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C.
Mechanism of Action and Signaling Pathway
This compound inhibits the import of precursor proteins into the mitochondrial matrix by targeting the TIM23 complex.[1] The TIM23 complex is a key component of the presequence pathway, which is responsible for the translocation of proteins with N-terminal mitochondrial targeting sequences across the inner mitochondrial membrane.
Experimental Protocols
The following are generalized protocols that can be adapted for specific experimental needs.
Cell Viability Assay
This protocol outlines a general method for assessing the effect of this compound on cell viability using a commercially available assay kit (e.g., MTT, XTT, or CellTiter-Glo®).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear or opaque-walled plates (depending on the assay)
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Cell viability assay kit
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Drug Preparation: Prepare a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same concentration as the highest this compound treatment).
-
Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay: Following the treatment period, perform the cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Measure the signal (absorbance or luminescence) using a plate reader. Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Mitochondrial Protein Import Assay (In Vitro)
This protocol describes a general method to assess the effect of this compound on the import of a radiolabeled precursor protein into isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Radiolabeled precursor protein (e.g., 35S-methionine labeled)
-
Import buffer
-
This compound stock solution
-
Vehicle control (DMSO)
-
Proteinase K
-
PMSF (protease inhibitor)
-
SDS-PAGE reagents
-
Autoradiography film or digital imager
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from cultured cells or tissue using standard differential centrifugation methods.
-
Pre-incubation with Inhibitor: Pre-incubate the isolated mitochondria with the desired concentrations of this compound or vehicle control in import buffer for a specified time (e.g., 10-15 minutes) at the appropriate temperature (e.g., 25°C or 30°C).
-
Import Reaction: Initiate the import reaction by adding the radiolabeled precursor protein to the mitochondria.
-
Time Course: Incubate the reaction for various time points.
-
Stop Import: Stop the import reaction by placing the tubes on ice and dissipating the mitochondrial membrane potential.
-
Protease Treatment: Treat the samples with proteinase K to digest any precursor protein that has not been imported into the mitochondria.
-
Inactivate Protease: Inactivate the proteinase K by adding PMSF.
-
Mitochondrial Pelleting: Re-isolate the mitochondria by centrifugation.
-
Analysis: Analyze the samples by SDS-PAGE and autoradiography to visualize the imported, protected protein.
Zebrafish Development Assay
This protocol provides a general framework for studying the effects of this compound on zebrafish embryo development.
Materials:
-
Fertilized zebrafish embryos
-
E3 embryo medium
-
Petri dishes
-
This compound stock solution
-
Vehicle control (DMSO)
-
Stereomicroscope with a camera
Procedure:
-
Embryo Collection: Collect freshly fertilized zebrafish embryos and place them in Petri dishes containing E3 medium.
-
Treatment Solutions: Prepare working solutions of this compound in E3 medium at the desired final concentrations. Ensure the final DMSO concentration is consistent across all groups, including the vehicle control (typically ≤ 0.1%).
-
Exposure: At a specific developmental stage (e.g., 4-6 hours post-fertilization), transfer the embryos to the Petri dishes containing the treatment solutions.
-
Incubation: Incubate the embryos at 28.5°C.
-
Phenotypic Analysis: Observe the embryos at regular intervals (e.g., 24, 48, 72 hours post-fertilization) under a stereomicroscope. Document any developmental abnormalities, such as changes in morphology, heart rate, or motility.
-
Data Quantification: Quantify the observed phenotypes (e.g., percentage of embryos with defects, severity of defects).
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Compound precipitation in aqueous buffer | Low solubility of this compound in aqueous solutions. | Ensure the final DMSO concentration is sufficient to maintain solubility. A small amount of a non-ionic surfactant like Tween-20 may also be used, but its compatibility with the specific assay should be verified. |
| Inconsistent results | Repeated freeze-thaw cycles of the stock solution. Pipetting errors. Cell passage number. | Aliquot the stock solution to avoid multiple freeze-thaw cycles. Use calibrated pipettes. Use cells within a consistent passage number range. |
| No effect observed | Inactive compound due to improper storage. Incorrect concentration. | Use a fresh aliquot of this compound. Verify the concentration calculations and dilution series. |
Conclusion
This compound is a potent inhibitor of mitochondrial protein import that requires careful storage and handling to ensure its quality and the safety of researchers. By following the guidelines and protocols outlined in these application notes, scientists can effectively utilize this compound in their research to investigate the intricacies of mitochondrial biology and its role in health and disease.
References
- 1. This compound (MB-11) | TargetMol [targetmol.com]
- 2. Molecular pathway of mitochondrial preprotein import through the TOM-TIM23 supercomplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Architecture of the TIM23 Inner Mitochondrial Translocon and Interactions with the Matrix Import Motor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Import Assay into Mitochondria Isolated from Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of MitoBloCK-11 Effects on Mitochondrial Protein Import and Mitophagy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoBloCK-11 is a small molecule inhibitor that targets mitochondrial protein import, a fundamental process for mitochondrial biogenesis and function. It is suggested that this compound may exert its effects through the transport protein Seo1, thereby hindering the import of precursor proteins that possess hydrophobic segments.[1] The disruption of mitochondrial protein import can induce cellular stress, activating quality control mechanisms such as the PINK1-Parkin pathway, which is instrumental in initiating mitophagy to clear damaged mitochondria.
Under normal conditions, the PTEN-induced putative kinase 1 (PINK1) is imported into the inner mitochondrial membrane, where it is rapidly cleaved and subsequently degraded, keeping its cellular levels low.[2][3] However, when the mitochondrial import machinery is compromised, for instance by inhibitors like this compound, PINK1 import is stalled.[2] This leads to the accumulation and stabilization of full-length PINK1 on the outer mitochondrial membrane.[2][4] This accumulation of PINK1 acts as a distress signal, recruiting the E3 ubiquitin ligase Parkin from the cytosol to the mitochondrial surface.[2][4][5] Once recruited, Parkin ubiquitinates various outer mitochondrial membrane proteins, tagging the dysfunctional mitochondrion for degradation via the autophagic machinery (mitophagy).
This application note provides a comprehensive Western blot protocol to investigate the cellular consequences of this compound treatment. The described methods will enable researchers to:
-
Evaluate the impact of this compound on the abundance of key mitochondrial protein import components.
-
Monitor the activation of the PINK1-Parkin signaling cascade as a marker for mitochondrial stress.
-
Quantify dose- and time-dependent changes in target protein levels.
Data Presentation
The quantitative data derived from Western blot analysis is essential for characterizing the potency and mechanism of action of this compound. The tables below are templates illustrating how to present quantitative data, based on the anticipated effects of inhibiting mitochondrial protein import.
Table 1: Dose-Dependent Effect of this compound on PINK1 Accumulation and Parkin Recruitment to Mitochondria
| Treatment Concentration (µM) | Full-Length PINK1 (Arbitrary Units) | Mitochondrial Parkin (Arbitrary Units) | VDAC1 (Loading Control) |
| Vehicle (DMSO) | 1.00 ± 0.15 | 1.00 ± 0.12 | 1.00 |
| 1 | 2.75 ± 0.28 | 2.45 ± 0.31 | 1.00 |
| 5 | 6.10 ± 0.55 | 5.50 ± 0.62 | 1.00 |
| 10 | 8.90 ± 0.92 | 7.85 ± 0.81 | 1.00 |
Values represent the mean ± standard deviation from three independent experiments. Protein band intensities are first normalized to the corresponding loading control (VDAC1 for mitochondrial fractions) and subsequently expressed as a fold change relative to the vehicle-treated control.
Table 2: Time-Course Analysis of this compound (10 µM) on Key Mitochondrial Proteins
| Time (hours) | Full-Length PINK1 (Arbitrary Units) | Mitochondrial Parkin (Arbitrary Units) | TIM23 (Arbitrary Units) | VDAC1 (Loading Control) |
| 0 | 1.00 ± 0.11 | 1.00 ± 0.14 | 1.00 ± 0.08 | 1.00 |
| 2 | 3.50 ± 0.45 | 3.10 ± 0.38 | 0.97 ± 0.10 | 1.00 |
| 6 | 7.90 ± 0.81 | 7.20 ± 0.79 | 0.81 ± 0.09 | 1.00 |
| 12 | 10.20 ± 1.15 | 8.90 ± 1.03 | 0.68 ± 0.07 | 1.00 |
| 24 | 6.50 ± 0.78 | 5.80 ± 0.66 | 0.53 ± 0.06 | 1.00 |
Values represent the mean ± standard deviation from three independent experiments. Protein levels are normalized to the loading control (VDAC1) and then expressed as a fold change relative to the 0-hour time point.
Experimental Protocols
Protocol 1: Cell Culture, Treatment, and Lysate Preparation
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa, SH-SY5Y) at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and grow overnight.
-
Compound Preparation and Treatment: Prepare a concentrated stock solution of this compound in sterile DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed, fresh cell culture medium. Replace the existing medium with the medium containing this compound or a vehicle control (an equivalent concentration of DMSO).
-
Incubation: Culture the cells for the specified durations as required by the experimental design (e.g., for dose-response or time-course studies).
-
Cell Lysis:
-
Following treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
For preparing whole-cell lysates, add an appropriate volume of ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.
-
Use a cell scraper to detach the cells and transfer the resulting lysate into a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes to ensure complete lysis.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
-
Protein Quantification: Measure the total protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
Protocol 2: Western Blotting Procedure
-
Sample Preparation for Electrophoresis:
-
Based on the protein quantification results, dilute the samples with lysis buffer to ensure equal protein loading for all samples.
-
Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Denature the protein samples by heating them at 95-100°C for 5-10 minutes.
-
-
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE):
-
Load 20-30 µg of protein from each sample into the wells of a suitable percentage polyacrylamide gel.
-
Include a molecular weight marker in one of the lanes.
-
Perform electrophoresis in 1x SDS-PAGE running buffer until the dye front migrates to the bottom of the gel.
-
-
Electrotransfer:
-
Transfer the separated proteins from the gel onto a PVDF or nitrocellulose membrane.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.
-
-
Immunodetection:
-
Blocking: To prevent non-specific antibody binding, incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibodies (e.g., anti-PINK1, anti-Parkin, anti-TIM23, and a loading control like anti-VDAC1 or anti-β-actin) in the blocking buffer at the recommended concentrations. Incubate the membrane with the primary antibody solution overnight at 4°C on a shaker.
-
Washing: Remove the primary antibody solution and wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a suitable HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Wash the membrane thoroughly with TBST three times for 10 minutes each to remove any unbound secondary antibody.
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent as per the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
-
Data Analysis:
-
Quantify the intensity of the protein bands using appropriate image analysis software.
-
Normalize the band intensity of the protein of interest to the intensity of the corresponding loading control band in the same lane.
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: Proposed signaling cascade following this compound treatment.
Experimental Workflow Diagram
References
- 1. This compound (MB-11) | TargetMol [targetmol.com]
- 2. BL-918 activates PINK1/Parkin signaling pathway to ameliorate the progression of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PINK1-Parkin Pathway Activity Is Regulated by Degradation of PINK1 in the Mitochondrial Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PINK1 Is Selectively Stabilized on Impaired Mitochondria to Activate Parkin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zhb.uni-luebeck.de [zhb.uni-luebeck.de]
Troubleshooting & Optimization
MitoBloCK-11 not dissolving properly in DMSO solution
Welcome to the technical support center for MitoBloCK-11. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning its dissolution in DMSO.
Troubleshooting Guide: this compound Dissolution in DMSO
Issue: Difficulty in completely dissolving this compound in DMSO, observing visible particulates or a cloudy solution.
This compound is a hydrophobic molecule that can present challenges in achieving a clear, homogenous solution. The following table outlines potential causes for poor dissolution and provides systematic troubleshooting steps.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal DMSO Quality | Use a fresh, unopened bottle of anhydrous, high-purity (≥99.9%) DMSO. DMSO is highly hygroscopic and absorbed water can significantly reduce its solvating power for hydrophobic compounds.[1] | The compound dissolves completely in fresh, water-free DMSO. |
| Insufficient Mixing/Agitation | After adding DMSO, vortex the vial vigorously for at least 1-2 minutes. Ensure the vortex creates a strong eddy to physically break down any powder clumps. | A clear solution is formed with no visible solid particles. |
| Low Kinetic Energy | If vortexing is insufficient, place the vial in a water bath sonicator for 10-15 minutes.[2] The cavitation energy helps to break apart compound aggregates. | The compound fully dissolves, resulting in a clear solution. |
| Temperature Too Low | Gently warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing.[1] Increased temperature can enhance the solubility of some compounds. | The solution becomes clear as the compound dissolves at the elevated temperature. |
| Concentration Exceeds Solubility Limit | Prepare a more dilute stock solution. If a 10 mM stock is problematic, attempt to prepare a 5 mM or 1 mM solution. | This compound dissolves completely at a lower concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a this compound stock solution in DMSO?
A1: Based on available data, a starting concentration of 10 mM in anhydrous DMSO is a common practice for small molecules. However, solubility can be compound-specific. If you encounter issues, preparing a lower concentration (e.g., 5 mM or 1 mM) is a good troubleshooting step.
Q2: My this compound dissolves in DMSO, but precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A2: This phenomenon, known as "salting out," is common for hydrophobic compounds. To mitigate this, perform serial dilutions of your DMSO stock solution in DMSO to a lower concentration before the final dilution into your aqueous buffer or medium. This gradual change in solvent polarity helps to keep the compound in solution. It is also crucial to ensure the final DMSO concentration in your experiment is as low as possible (typically ≤ 0.5% for most cell lines, and ≤ 0.1% for primary cells) to avoid solvent-induced cytotoxicity.[3] Always include a DMSO-only vehicle control in your experiments.
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
A3: For long-term storage, it is recommended to aliquot the this compound DMSO stock solution into single-use volumes and store them at -80°C for up to one year. For shorter-term storage, -20°C for up to one month is acceptable. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and precipitation.[2]
Q4: Can I use solvents other than DMSO to dissolve this compound?
A4: While DMSO is the most common and recommended solvent, other organic solvents like ethanol or dimethylformamide (DMF) might be viable alternatives for certain experimental setups. However, the compatibility of these solvents with your specific assay (e.g., cell viability, enzyme activity) must be thoroughly validated.
Q5: How does this compound work?
A5: this compound is an inhibitor of mitochondrial protein import. It is thought to act through the transport protein Seo1, thereby affecting the import of precursor proteins that contain hydrophobic segments.[2] It has been noted to play a role in the delivery of the PINK1 pathway, which is critical for mitochondrial quality control and mitophagy.[2]
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 434.26 g/mol )
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator
-
37°C water bath
Procedure:
-
Pre-warming: Allow the vial of this compound powder and the bottle of anhydrous DMSO to come to room temperature before opening to minimize moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.34 mg of this compound.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Initial Mixing: Tightly cap the tube and vortex vigorously for at least 2 minutes. Visually inspect the solution against a light source for any undissolved particles.
-
Sonication (if necessary): If particulates are still visible, place the tube in a water bath sonicator for 10-15 minutes. Check for complete dissolution.
-
Gentle Warming (if necessary): If sonication is not sufficient, place the tube in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
-
Final Inspection: Once the solution is clear and free of any visible particles, it is ready for use.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow for its preparation.
Caption: Proposed mechanism of this compound action on mitochondrial protein import and the PINK1 pathway.
Caption: Experimental workflow for dissolving this compound in DMSO.
References
- 1. PINK1 Is Selectively Stabilized on Impaired Mitochondria to Activate Parkin | PLOS Biology [journals.plos.org]
- 2. PINK1 Regulates Mitochondrial Trafficking in Dendrites of Cortical Neurons through Mitochondrial PKA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unconventional PINK1 localization to the outer membrane of depolarized mitochondria drives Parkin recruitment - PMC [pmc.ncbi.nlm.nih.gov]
Navigating MitoBloCK-11 Treatment: A Guide to Determining Optimal Concentration and Mitigating Off-Target Effects
Welcome to the technical support center for MitoBloCK-11, a novel small molecule inhibitor of mitochondrial protein import.[1] This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing clear protocols and troubleshooting advice for determining the ideal concentration of this compound while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: For initial screening of small molecule inhibitors in cell-based assays, a common starting concentration is around 10 µM.[2] However, the optimal concentration is highly dependent on the cell type and the specific biological question being investigated. We recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific model system.
Q2: How can I be sure that the observed effects are specific to this compound's intended target?
A2: Demonstrating on-target activity is crucial. A key experiment is to show a dose-dependent effect of this compound on its intended biological process.[3] Additionally, if possible, using a structurally related but inactive compound as a negative control can help differentiate specific from non-specific effects. Target engagement assays can also provide direct evidence of the inhibitor binding to its target protein.
Q3: What are the potential off-target effects of a mitochondrial protein import inhibitor like this compound?
A3: As this compound targets a fundamental cellular process, off-target effects could include general cytotoxicity, disruption of mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and interference with cellular respiration.[4] It is essential to assess these parameters in parallel with your primary experimental readouts.
Q4: My cells are dying even at low concentrations of this compound. What could be the issue?
A4: High sensitivity to this compound could be cell-type specific. Some cells may be more reliant on the specific mitochondrial protein import pathway that this compound inhibits. We recommend performing a cytotoxicity assay to determine the concentration at which this compound becomes toxic to your cells (the half-maximal cytotoxic concentration, or CC50). This will help you establish a therapeutic window for your experiments.
Troubleshooting Guide
It is not uncommon to encounter challenges when working with a novel inhibitor. The table below outlines potential issues, their likely causes, and suggested solutions to help you troubleshoot your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in experimental results. | Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well. |
| Incomplete dissolution of this compound. | This compound is soluble in DMSO.[1] Ensure the compound is fully dissolved before adding it to your culture medium. Sonication may be required.[1] | |
| Fluctuation in incubation times. | Standardize all incubation periods throughout the experiment. | |
| No observable effect of this compound, even at high concentrations. | The target protein is not expressed or is expressed at very low levels in your cell line. | Confirm the expression of the target protein (potentially Seo1) via Western blot or qPCR.[1] |
| The compound has degraded. | Store this compound stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month), protected from light.[5] | |
| Incorrect assay endpoint. | Ensure your assay is sensitive enough to detect the expected biological effect. Consider using a more direct measure of mitochondrial protein import. | |
| Observed effects are not dose-dependent. | Off-target effects are dominating at the concentrations tested. | Test a wider and lower range of concentrations. Conduct cytotoxicity and mitochondrial health assays to identify a non-toxic concentration range.[3] |
| Compound precipitation at high concentrations. | Visually inspect the culture medium for any signs of precipitation after adding this compound. |
Experimental Protocols
To determine the optimal concentration of this compound for your experiments, we recommend a two-pronged approach: first, establish the dose-response curve for its intended biological effect, and second, assess its cytotoxicity to define a therapeutic window.
Protocol 1: Determining the IC50 of this compound using a Dose-Response Assay
This protocol outlines a general procedure to determine the concentration of this compound that inhibits a specific cellular process by 50% (IC50).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
Assay-specific reagents (e.g., antibodies, fluorescent probes)
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. A typical 8-point dilution series might start from 100 µM and go down to low nanomolar concentrations. Include a vehicle control (DMSO only) and a negative control (untreated cells).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Assay: Perform your primary assay to measure the biological effect of interest (e.g., a specific signaling pathway activation, protein expression, or cell phenotype).
-
Data Analysis: Plot the assay readout against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Hypothetical Dose-Response Data for this compound:
| This compound Concentration (µM) | % Inhibition of Target Activity |
| 100 | 98 |
| 30 | 92 |
| 10 | 75 |
| 3 | 52 |
| 1 | 28 |
| 0.3 | 10 |
| 0.1 | 2 |
| 0 (Vehicle) | 0 |
Protocol 2: Assessing Cytotoxicity using an MTT Assay
This protocol uses the MTT assay to measure the metabolic activity of cells as an indicator of cytotoxicity. A decrease in metabolic activity is correlated with cell death.[6]
Materials:
-
Cells treated with this compound (from a parallel plate to the dose-response experiment)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
96-well plate reader
Procedure:
-
Prepare Cells: Use a plate of cells treated with the same serial dilutions of this compound as in the dose-response assay.
-
Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilize Formazan: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at a wavelength of approximately 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the logarithm of the this compound concentration to determine the CC50 value.
Visualizing Experimental Workflows and Cellular Pathways
To further clarify the experimental design and the potential mechanism of action of this compound, the following diagrams have been generated.
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Proposed mechanism of this compound action on mitochondrial protein import.
References
- 1. This compound (MB-11) | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. resources.biomol.com [resources.biomol.com]
- 4. agilent.com [agilent.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
MitoBloCK-11 cellular uptake and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MitoBloCK-11. The information is designed to address common challenges related to cellular uptake and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of mitochondrial protein import. It is thought to act by targeting the Tom70 receptor, which is a component of the translocase of the outer membrane (TOM) complex.[1] By inhibiting Tom70, this compound blocks the import of certain precursor proteins into the mitochondria, particularly those with hydrophobic segments.[1][2]
Q2: How should I prepare and store this compound stock solutions?
For optimal stability, this compound powder should be stored at -20°C for up to three years.[2] Stock solutions are typically prepared in dimethyl sulfoxide (DMSO).[2] A stock solution in DMSO can be stored at -80°C for up to one year.[2] It is recommended to sonicate the solution to aid in dissolution.[2]
Q3: What are the expected cellular effects of this compound treatment?
By inhibiting mitochondrial protein import, this compound can disrupt mitochondrial biogenesis and function. This can lead to a variety of downstream cellular effects, including altered metabolism, induction of apoptosis, and changes in cell growth and differentiation. The specific effects can be cell-type dependent. For example, a related compound, MitoBloCK-6, has been shown to selectively induce apoptosis in human embryonic stem cells but not in differentiated cells.[3][4]
Troubleshooting Guide
Low or No Observed Cellular Effect
Q4: I am not observing the expected phenotype after treating my cells with this compound. What are the possible reasons?
Several factors could contribute to a lack of an observable effect:
-
Insufficient Cellular Uptake: The compound may not be efficiently entering the cells.
-
Compound Instability: this compound may be degrading in the cell culture medium.
-
Suboptimal Concentration: The concentration used may be too low to elicit a response.
-
Cell-Type Specificity: The targeted import pathway may not be critical in your specific cell line.
Caption: The role of Tom70 in mitochondrial protein import and its inhibition by this compound.
References
- 1. escholarship.org [escholarship.org]
- 2. This compound (MB-11) | TargetMol [targetmol.com]
- 3. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Reasons for inconsistent results with MitoBloCK-11 treatment
Welcome to the technical support center for MitoBloCK-11. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing frequently asked questions related to the use of this compound.
Troubleshooting Guide
This guide provides a question-and-answer format to address specific issues you may encounter during your experiments with this compound.
Question 1: Why am I observing high variability in the inhibitory effect of this compound between experiments?
Possible Causes and Solutions:
-
Inconsistent Compound Preparation: this compound has specific solubility and stability characteristics. Inconsistent preparation of the stock solution and working dilutions can lead to significant variability.
-
Solution: Always prepare fresh working solutions from a frozen stock. When dissolving the powder, sonication is recommended to ensure complete dissolution in DMSO.[1] Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Cell Culture Conditions: The physiological state of your cells can influence their response to this compound.
-
Solution: Ensure consistency in cell density, passage number, and growth phase across experiments. Starvation or stress can alter mitochondrial activity and potentially the expression of proteins involved in the import pathway targeted by this compound.
-
-
Assay-Dependent Variability: The observed IC50 value and efficacy can vary significantly depending on the experimental endpoint being measured (e.g., cell viability, specific protein import, apoptosis).
-
Solution: Carefully select the assay that most directly measures the expected biological effect of inhibiting mitochondrial protein import. For example, a direct protein import assay will be more specific than a general cell viability assay.
-
Question 2: I am not observing the expected level of inhibition, or the IC50 value is much higher than reported.
Possible Causes and Solutions:
-
Suboptimal Compound Concentration or Incubation Time: The effective concentration and treatment duration can be highly cell-type and assay-dependent.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system. For example, in HeLa cells, an IC50 of 17.2 µM was observed after 24 hours for cell viability.[2]
-
-
Compound Instability: Improper storage or handling can lead to degradation of this compound.
-
Cell-Type Specific Differences: The expression levels of the putative target, Seo1, and other components of the mitochondrial import machinery can vary between cell lines, leading to differential sensitivity.[1]
-
Solution: Characterize the expression of key mitochondrial import proteins in your cell line of interest. Consider using a positive control cell line known to be sensitive to mitochondrial import inhibitors.
-
Question 3: I am observing unexpected or off-target effects.
Possible Causes and Solutions:
-
Non-Specific Toxicity: At high concentrations, small molecules can exhibit off-target effects unrelated to their primary mechanism of action.
-
Solution: Use the lowest effective concentration determined from your dose-response experiments. Include appropriate controls to distinguish between specific inhibition of mitochondrial protein import and general cytotoxicity. For instance, assess mitochondrial membrane integrity or the activity of other cellular dehydrogenases.
-
-
Interaction with Other Cellular Pathways: Inhibition of mitochondrial protein import can have downstream consequences that may be misinterpreted as off-target effects.
-
Solution: Carefully dissect the observed phenotype using multiple assays. For example, if observing apoptosis, confirm the involvement of the mitochondrial pathway by measuring cytochrome c release.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a small molecule inhibitor of mitochondrial protein import. It is thought to act through the transport protein Seo1, inhibiting the import of precursor proteins that contain hydrophobic segments.[1] It does not appear to act via Tom70 or Tom20.[1]
Q2: How should I prepare a stock solution of this compound? A2: A stock solution of this compound can be prepared by dissolving the compound in DMSO. The solubility in DMSO is 25 mg/mL (57.57 mM).[1] Sonication is recommended to aid dissolution.[1]
Q3: What are the recommended storage conditions for this compound? A3: The powdered form of this compound should be stored at -20°C for up to 3 years.[1] Stock solutions in solvent should be stored at -80°C for up to 1 year.[1]
Q4: Can this compound be used in in vivo studies? A4: While specific in vivo protocols for this compound are not readily available in the provided search results, a general protocol for a related compound suggests that a suspended solution can be prepared for oral and intraperitoneal injection.[2] It is crucial to develop an appropriate formulation based on the specific animal model and route of administration.
Quantitative Data Summary
| Parameter | Value | Source |
| This compound Properties | ||
| Molecular Weight | 434.26 g/mol | [1] |
| Formula | C17H12BrN3O4S | [1] |
| CAS Number | 413606-16-3 | [1] |
| Solubility | ||
| DMSO | 25 mg/mL (57.57 mM) | [1] |
| Storage Conditions | ||
| Powder | -20°C for 3 years | [1] |
| In Solvent | -80°C for 1 year | [1] |
| Reported Efficacy | ||
| IC50 in HeLa cells (viability) | 17.2 µM (for MitoBloCK-10) | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve a concentration of 25 mg/mL (57.57 mM).
-
Vortex the vial to mix.
-
Place the vial in a sonicator bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: General Cell-Based Assay with this compound
-
Plate cells at a desired density and allow them to adhere overnight.
-
The next day, prepare serial dilutions of this compound in your cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
After incubation, proceed with your chosen endpoint assay (e.g., MTT assay for viability, immunofluorescence for protein localization, or a specific mitochondrial protein import assay).
Visualizations
Caption: Proposed signaling pathway of this compound action.
References
Technical Support Center: Optimizing Experiments with MitoBloCK Inhibitors
A Note on MitoBloCK-11: While information on the broader class of MitoBloCK compounds is available, specific experimental data for this compound is limited. This guide provides comprehensive information on the well-characterized inhibitors MitoBloCK-1 and MitoBloCK-6 as exemplary members of this class, along with the available details for this compound. The principles and protocols outlined here can serve as a valuable starting point for your research with any MitoBloCK compound.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for MitoBloCK compounds?
MitoBloCKs are a class of small molecules that inhibit mitochondrial protein import, a crucial process for mitochondrial biogenesis and function.[1] Different MitoBloCK compounds target distinct components of the mitochondrial protein import machinery. For instance, MitoBloCK-1 attenuates the import of carrier proteins by targeting the TIM22 pathway, specifically by impeding the binding of the Tim9-Tim10 complex to the substrate.[2][3] In contrast, MitoBloCK-6 is a potent inhibitor of the Mia40/Erv1 redox-mediated import pathway, with IC50 values of 900 nM for Erv1 and 700 nM for its human homolog, ALR.[4][5] this compound is also described as an inhibitor of mitochondrial protein import, potentially acting via the transport protein Seo1.[6]
Q2: What are the recommended solvent and storage conditions for MitoBloCK compounds?
MitoBloCK compounds are generally soluble in DMSO. For example, MitoBloCK-6 is soluble in DMSO at 50 mg/mL (139.97 mM), and this compound is soluble in DMSO at 25 mg/mL (57.57 mM).[6][7] It is recommended to prepare a concentrated stock solution in sterile DMSO, aliquot it, and store it at -20°C or -80°C. Stock solutions of MitoBloCK-6 are reported to be stable for up to 6 months at -20°C. For this compound, powdered forms can be stored at -20°C for 3 years, while in-solvent stocks are stable for 1 year at -80°C.[6]
Q3: How do I determine the optimal concentration and incubation time for my experiment?
The optimal concentration and incubation time are highly dependent on the cell type, the specific biological question, and the experimental endpoint. A dose-response and time-course experiment is crucial to determine the optimal conditions for your specific model.
-
For mitochondrial protein import assays: Short incubation times, typically in the range of minutes, are used to measure the initial rate of import.[8]
-
For assessing acute cellular effects (e.g., signaling pathway modulation): Short-term incubations of 1 to 4 hours may be sufficient.[9]
-
For long-term effects (e.g., cell viability, proliferation, apoptosis): Longer incubation times of 24 to 72 hours are generally required.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect | Incubation time is too short for the desired biological outcome. | For endpoints like changes in gene expression or cell viability, longer incubation times (e.g., 24, 48, or 72 hours) may be required. Consider performing a time-course experiment.[9] |
| The concentration of the MitoBloCK compound is too low. | Perform a dose-response experiment to determine the effective concentration for your cell line and endpoint. | |
| The specific cellular pathway is not sensitive to the MitoBloCK compound in your model. | Confirm that your experimental endpoint is linked to mitochondrial protein import.[9] | |
| Poor compound solubility or stability in culture media. | Ensure the final DMSO concentration is low and does not exceed levels toxic to your cells. Prepare fresh dilutions from a frozen stock for each experiment. | |
| High cell toxicity or off-target effects | The concentration of the MitoBloCK compound is too high. | Use the lowest effective concentration determined from your dose-response studies to minimize potential off-target effects. |
| The final DMSO concentration is too high. | Ensure the vehicle control (DMSO alone) does not cause toxicity at the concentration used in your experiments. | |
| Variability between experiments | Inconsistent cell density or passage number. | Use cells at a consistent confluency and within a defined passage number range for all experiments. |
| Inconsistent preparation of the MitoBloCK compound. | Prepare fresh dilutions from a single, quality-controlled stock solution for each set of experiments. |
Quantitative Data Summary
Table 1: Effective Concentrations of MitoBloCK Compounds in Various Experimental Systems
| Compound | Cell Line / System | Concentration | Incubation Time | Observed Effect | Citation(s) |
| MitoBloCK-1 | Mammalian cells | 25 µM and 50 µM | Not specified | Significantly decreased cell viability. | [3] |
| Isolated mouse liver mitochondria | 25 µM | Not specified | Inhibited the import of ADP/ATP carrier (AAC). | [3] | |
| MitoBloCK-6 | Human embryonic stem cells (hESCs) | 20 µM | 8 hours | Induced apoptosis via cytochrome c release. | [4] |
| Liver cancer cells (McA-RH7777) | 20-40 µM | 72 hours | Inhibited proliferation and altered mitochondrial ultrastructure. | [4][10] | |
| Leukemia cell lines (OCI-AML2, TEX, Jurkat, NB4) | 5-10 µM | Not specified | IC50 for cell killing. | [4] | |
| Zebrafish embryos | 2.5 µM | 3 to 72 hours post fertilization | Impaired cardiac development. | [11] | |
| MitoBloCK-10 | HeLa cells | 17.2 µM | 24 hours | IC50 for viability inhibition. | [12] |
| Yeast cells | 100 µM | 30 minutes | Inhibited import of cytochrome c1. | [12][13] | |
| This compound | Zebrafish embryos | Not specified | Not specified | Affects development. | [6] |
Table 2: IC50 Values for MitoBloCK-6
| Target | IC50 |
| Erv1 (yeast) | 900 nM |
| ALR (human) | 700 nM |
| Erv2 (yeast) | 1.4 µM |
Experimental Protocols
Protocol 1: General Cell Treatment with MitoBloCK Compounds
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a fresh dilution of the MitoBloCK stock solution (in DMSO) in pre-warmed complete cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and is non-toxic to the cells.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the MitoBloCK compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, proceed with your planned downstream analysis, such as cell viability assays (e.g., MTT or SRB), apoptosis assays (e.g., caspase activity or cytochrome c release), or molecular analyses (e.g., western blotting or qPCR).
Protocol 2: In Vitro Mitochondrial Protein Import Assay
This protocol is a generalized procedure based on standard methods.[8][14]
-
Mitochondria Isolation: Isolate fresh mitochondria from your chosen source (e.g., cultured cells or tissue) using standard differential centrifugation protocols.[15]
-
Radiolabeling of Precursor Protein: Synthesize and radiolabel the mitochondrial precursor protein of interest using an in vitro transcription/translation system (e.g., rabbit reticulocyte lysate) in the presence of [35S]-methionine.
-
Import Reaction:
-
Resuspend the isolated mitochondria in import buffer.
-
Add the radiolabeled precursor protein to the mitochondrial suspension.
-
Add the MitoBloCK compound (dissolved in DMSO) or DMSO alone (vehicle control) to the reaction at the desired final concentration.
-
Incubate the reaction at the appropriate temperature (e.g., 25°C or 30°C) for various time points (e.g., 2, 5, 10, 20 minutes) to assess the import kinetics.
-
-
Protease Treatment: Stop the import reaction by placing the tubes on ice and treat with Proteinase K to digest any non-imported precursor protein on the mitochondrial surface.
-
Mitochondrial Re-isolation: Inactivate the protease and re-isolate the mitochondria by centrifugation.
-
Analysis: Lyse the mitochondria and analyze the imported, protease-protected protein by SDS-PAGE and autoradiography.
Visualizations
Caption: MitoBloCK-1 targets the TIM22 import pathway.
Caption: MitoBloCK-6 targets the Mia40/Erv1 import pathway.
Caption: Workflow for optimizing experimental conditions.
References
- 1. Technology -2009-221 Small Molecule Modulators of Mitochondrial Protein Import (MitoBloCK1) [ucla.technologypublisher.com]
- 2. Substrate specificity of the TIM22 mitochondrial import pathway revealed with small molecule inhibitor of protein translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (MB-11) | TargetMol [targetmol.com]
- 7. MitoBloCK-6 | Apoptosis | TargetMol [targetmol.com]
- 8. Protein Import Assay into Mitochondria Isolated from Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Mitochondrial Impairment by MitoBloCK-6 Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
- 14. A quantitative fluorescence‐based approach to study mitochondrial protein import | EMBO Reports [link.springer.com]
- 15. agilent.com [agilent.com]
Potential off-target effects of MitoBloCK-11 on mitochondrial health
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of MitoBloCK-11 on mitochondrial health.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of mitochondrial protein import.[1][2] It is thought to act through the transport protein Seo1, affecting the import of precursor proteins that contain hydrophobic segments.[1][2] It does not appear to directly target the major import receptors Tom70 or Tom20.[2]
Q2: Could this compound have off-target effects on mitochondrial health beyond protein import?
A2: While this compound is designed to target protein import, its disruption of this fundamental process can indirectly lead to broader mitochondrial dysfunction. Similar mitochondrial protein import inhibitors, like MitoBloCK-6, have been shown to induce apoptosis and impair overall mitochondrial function.[3][4] Therefore, it is crucial to assess key mitochondrial health parameters when using this compound.
Q3: What are the key indicators of mitochondrial dysfunction that I should monitor when using this compound?
A3: Key indicators of mitochondrial toxicity include alterations in mitochondrial membrane potential (ΔΨm), increased production of reactive oxygen species (ROS), decreased ATP synthesis, and the induction of apoptosis.[5] Monitoring changes in mitochondrial morphology can also provide valuable insights.[6]
Q4: What are some common assays to assess these potential off-target effects?
A4: Several well-established assays can be used:
-
Mitochondrial Membrane Potential (ΔΨm): The JC-1 assay is widely used to detect changes in ΔΨm.[5][7][8][9][10]
-
Reactive Oxygen Species (ROS) Production: Cellular and mitochondrial ROS can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) and MitoSOX™ Red, respectively.[11][12][13][14][15]
-
ATP Production: Cellular ATP levels can be quantified using luciferase-based assays.[16][17][18][19]
-
Apoptosis: Apoptosis can be detected and quantified using the Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry.[20][21][22]
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability After this compound Treatment
Potential Cause: Off-target effects of this compound leading to mitochondrial dysfunction and apoptosis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased cell viability.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Preparation:
-
Culture cells to the desired confluence and treat with various concentrations of this compound for the desired time points. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting:
-
For adherent cells, gently detach using trypsin-EDTA and neutralize with complete medium. For suspension cells, proceed to the next step.
-
Collect cells by centrifugation at 300 x g for 5 minutes.
-
Wash cells twice with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL3 channel.
-
Set up appropriate compensation and gates using unstained, single-stained (Annexin V only and PI only), and positive controls.
-
Data Interpretation:
| Cell Population | Annexin V Staining | PI Staining | Interpretation |
| Viable | Negative | Negative | Healthy cells |
| Early Apoptotic | Positive | Negative | Intact cell membrane, externalized phosphatidylserine |
| Late Apoptotic/Necrotic | Positive | Positive | Compromised cell membrane |
| Necrotic | Negative | Positive | Primarily necrotic cell death |
Issue 2: Altered Cellular Respiration or ATP Levels with this compound Treatment
Potential Cause: this compound may be impairing mitochondrial respiratory chain function or ATP synthesis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for altered cellular energy metabolism.
Experimental Protocol: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
-
Cell Preparation:
-
Seed cells in a 96-well plate (or other suitable format for microscopy or flow cytometry) and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., FCCP or CCCP).
-
-
JC-1 Staining:
-
Prepare a fresh JC-1 staining solution (typically 1-10 µM in cell culture medium).
-
Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Carefully remove the staining solution and wash the cells twice with pre-warmed assay buffer.
-
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using filters for green (monomers, ~529 nm emission) and red (J-aggregates, ~590 nm emission) fluorescence.
-
Flow Cytometry: Harvest the cells, resuspend in assay buffer, and analyze using a flow cytometer with appropriate laser and filter settings for green and red fluorescence.
-
Plate Reader: Measure the fluorescence intensity at both emission wavelengths using a fluorescence plate reader.
-
Data Interpretation:
| Condition | Red Fluorescence (J-aggregates) | Green Fluorescence (Monomers) | Red/Green Ratio | Interpretation |
| Healthy Cells | High | Low | High | Polarized mitochondria |
| Apoptotic/Unhealthy Cells | Low | High | Low | Depolarized mitochondria |
Table 1: Hypothetical Quantitative Data for Off-Target Effects of this compound
| Concentration of this compound | % Apoptotic Cells (Annexin V+/PI-) | Mitochondrial Membrane Potential (Red/Green Fluorescence Ratio) | Relative ROS Production (% of Control) | Relative ATP Levels (% of Control) |
| 0 µM (Vehicle Control) | 5.2 ± 1.1 | 8.5 ± 0.9 | 100 ± 8 | 100 ± 6 |
| 1 µM | 8.1 ± 1.5 | 7.2 ± 0.8 | 115 ± 10 | 92 ± 7 |
| 5 µM | 25.6 ± 3.2 | 4.1 ± 0.5 | 180 ± 15 | 65 ± 8 |
| 10 µM | 48.9 ± 4.5 | 1.8 ± 0.3 | 250 ± 20 | 40 ± 5 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Overview of this compound's mechanism and potential off-target pathways.
Caption: General experimental workflow for investigating this compound's off-target effects.
References
- 1. This compound | Mitochondrial protein import inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound (MB-11) | TargetMol [targetmol.com]
- 3. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Mitochondrial Toxicity Assay - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. 101.200.202.226 [101.200.202.226]
- 8. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 13. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Mitochondria-Derived Reactive Oxygen Species Play an Important Role in Doxorubicin-Induced Platelet Apoptosis | MDPI [mdpi.com]
- 16. Fluorescence-Based Mitochondrial Function Assays: Techniques, ATP & ROS Detection, and Applications in Drug Discovery [elabscience.com]
- 17. sm.unife.it [sm.unife.it]
- 18. Simultaneous Quantification of Mitochondrial ATP and ROS Production Using ATP Energy Clamp Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. kumc.edu [kumc.edu]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bosterbio.com [bosterbio.com]
How to handle MitoBloCK-11 precipitation in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of MitoBloCK-11 precipitation in cell culture media.
Troubleshooting Guide
Issue: Precipitation Observed After Adding this compound to Culture Media
Question: I prepared a stock solution of this compound in DMSO. However, upon diluting it into my cell culture medium, I observed a precipitate, either immediately or after a short incubation period. What is causing this, and how can I resolve it?
Answer:
Precipitation of this compound, a hydrophobic small molecule, is a common issue when diluting a concentrated DMSO stock into an aqueous cell culture medium.[1][2] This occurs because the compound's solubility drastically decreases as the solvent changes from organic (DMSO) to aqueous.[2] Several factors can contribute to this phenomenon, often referred to as "crashing out."[1]
Below is a systematic approach to diagnose and solve this issue.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. While the stock in DMSO is concentrated, the solubility in aqueous media is much lower.[3] | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration in your specific media by performing a solubility test.[1][3] |
| Rapid Dilution / Solvent Shock | Adding the concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to localized high concentrations and immediate precipitation.[1][3] | Add the DMSO stock solution to the media dropwise while gently vortexing or swirling.[1][3] Performing a serial or intermediate dilution in pre-warmed media can also prevent this shock.[1][4] |
| Low Temperature of Media | The solubility of many compounds, including hydrophobic ones, is lower at reduced temperatures. Adding the stock to cold media can induce precipitation. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[1][4] |
| Interaction with Media Components | Components in the media, such as salts, proteins (especially in serum), and pH shifts due to CO2 incubation, can interact with this compound and reduce its solubility over time.[5] | If using serum, consider reducing the serum percentage or testing solubility in serum-free media first. Ensure your media is properly buffered for the CO2 concentration in your incubator.[3][5] |
| Stock Solution Issues | The DMSO stock solution may not be fully dissolved, or moisture may have contaminated the DMSO, reducing its solvating power.[6] Repeated freeze-thaw cycles can also cause the compound to fall out of solution.[4] | Ensure the initial powder is fully dissolved in anhydrous, high-purity DMSO; sonication is recommended for this compound.[7] Aliquot the stock solution to minimize freeze-thaw cycles.[4] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
This protocol details the preparation of a concentrated stock solution, which is the first step for most experiments.
Materials:
-
This compound powder (MW: 434.26 g/mol )[7]
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Methodology:
-
To prepare a 50 mM stock solution, weigh out 21.71 mg of this compound powder and add it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, high-purity DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
Sonicate the solution in a water bath for 10-15 minutes to ensure complete dissolution.[7]
-
Visually inspect the solution against a light source to confirm that no particulates are visible.
-
Aliquot the stock solution into smaller, single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[4]
This compound Stock Solution Preparation Table [7]
| Desired Stock Concentration | Mass for 1 mL DMSO | Molar Concentration |
| 1 mg/mL | 1 mg | 2.30 mM |
| 10 mg/mL | 10 mg | 23.03 mM |
| 25 mg/mL | 25 mg | 57.57 mM |
Protocol 2: Determining the Maximum Soluble Concentration in Culture Media
This experiment is critical to identify the upper concentration limit of this compound in your specific experimental conditions before proceeding with biological assays.
Materials:
-
50 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile 96-well plate or microcentrifuge tubes
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO2)
-
Microscope
Methodology:
-
Prepare a series of dilutions of the this compound stock solution in your pre-warmed culture medium.
-
In a 96-well plate, add 198 µL of pre-warmed medium to each well.
-
Create a serial dilution: Add 2 µL of the 50 mM stock to the first well (final concentration 500 µM, 1% DMSO). Mix well by pipetting.
-
Transfer 100 µL from the first well to the second well (containing 100 µL of media for a 1:1 dilution) to get a 250 µM concentration. Repeat this 2-fold serial dilution across the plate to generate a range of concentrations (e.g., 500 µM, 250 µM, 125 µM, etc.).
-
Include a control well with 2 µL of DMSO in 198 µL of media (1% DMSO vehicle control).
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[1] Examine under a microscope to distinguish between chemical precipitate and potential microbial contamination.[4]
-
The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your experiment.
Visual Troubleshooting Workflow
The following diagram outlines the logical steps to take when you encounter precipitation of this compound.
Caption: Troubleshooting workflow for handling this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: Why does this compound precipitate in aqueous solutions? this compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like cell culture media.[1][2] It is highly soluble in an organic solvent like DMSO, but when this stock is diluted into media, the compound can "crash out" of solution as it is exposed to an environment it is not soluble in.[2]
Q2: Can I still use the media if a precipitate has formed? It is strongly advised not to use media with a visible precipitate. The presence of solid particles means the actual concentration of dissolved this compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[8] Furthermore, the precipitate itself could have unintended cytotoxic effects on the cells.
Q3: What is the maximum recommended final concentration of DMSO in the culture media? To avoid solvent-induced toxicity to your cells, the final concentration of DMSO in the culture media should generally be kept below 0.5%, and ideally at or below 0.1%.[9] Always include a vehicle control (media with the same final concentration of DMSO but without this compound) in your experiments.
Q4: How should I store the this compound stock solution? The powdered form of this compound should be stored at -20°C for long-term stability.[7] Once dissolved in DMSO, the stock solution should be stored at -80°C.[7] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and lead to precipitation.[4]
Q5: What should I do if the compound precipitates after a long incubation period (e.g., >24 hours)? Time-dependent precipitation can occur due to several factors, including compound degradation, interaction with media components, or evaporation from the culture plate, which increases the compound's effective concentration.[1][2] If this occurs, consider the following:
-
Reduce Incubation Time: If your experimental design allows, shorten the exposure time.
-
Replenish Media: For longer experiments, consider replacing the media with a freshly prepared solution of this compound at intermediate time points.
-
Ensure Humidification: Use plates with low-evaporation lids and ensure your incubator is properly humidified to prevent media evaporation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound (MB-11) | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
Assessing and minimizing MitoBloCK-11 induced cellular stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MitoBloCK-11. The information is designed to help assess and minimize cellular stress that may be induced by this compound during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of mitochondrial protein import.[1] It specifically targets the TIM22 pathway by impeding the function of the Tim9-Tim10 chaperone complex in the mitochondrial intermembrane space. This disruption prevents the proper import and insertion of a subset of multi-pass transmembrane proteins into the inner mitochondrial membrane.
Q2: What are the potential sources of cellular stress when using this compound?
A2: As an inhibitor of mitochondrial protein import, this compound can induce cellular stress through several mechanisms:
-
Mitochondrial Dysfunction: Inhibition of the TIM22 pathway can lead to a depletion of essential inner membrane proteins, impairing oxidative phosphorylation, and reducing ATP production.
-
Proteotoxic Stress: The accumulation of un-imported mitochondrial precursor proteins in the cytosol can trigger cellular stress responses.
-
Reactive Oxygen Species (ROS) Production: Dysfunctional mitochondria are a primary source of ROS, which can lead to oxidative damage of cellular components.
-
Induction of Apoptosis: Sustained mitochondrial stress can initiate the intrinsic apoptotic pathway.
Q3: What are some general recommendations to minimize cellular stress in my experiments?
A3: To minimize cellular stress, consider the following:
-
Titrate the concentration: Use the lowest effective concentration of this compound to achieve the desired biological effect.
-
Optimize incubation time: Limit the duration of exposure to the compound.
-
Maintain optimal cell culture conditions: Ensure proper media formulation, pH, and cell density.
-
Use appropriate controls: Include vehicle-only (e.g., DMSO) controls in all experiments.
-
Consider cell type: Different cell lines may exhibit varying sensitivities to mitochondrial inhibitors.
Troubleshooting Guides
This section provides guidance on specific issues that may arise during experiments with this compound.
Issue 1: Increased Cell Death Observed After this compound Treatment
Possible Cause: this compound is inducing apoptosis or necrosis.
Suggested Solutions:
-
Assess the mode of cell death:
-
Annexin V & Propidium Iodide (PI) Staining: Differentiate between apoptotic and necrotic cells.
-
-
Quantify apoptosis:
-
Caspase-3/7 Activity Assay: Measure the activity of executioner caspases.
-
-
Optimize experimental conditions:
-
Concentration-response curve: Determine the EC50 and use concentrations at or below this value for your experiments.
-
Time-course experiment: Identify the earliest time point at which the desired effect is observed to minimize long-term stress.
-
Issue 2: Altered Cellular Metabolism and Reduced ATP Levels
Possible Cause: this compound is impairing mitochondrial respiration.
Suggested Solutions:
-
Measure mitochondrial function:
-
Seahorse XF Cell Mito Stress Test: Directly assess the oxygen consumption rate (OCR) to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
-
Evaluate mitochondrial membrane potential (ΔΨm):
-
JC-1 Assay: A loss of ΔΨm is an early indicator of mitochondrial dysfunction.
-
-
Supplement with alternative energy sources:
-
If your experimental design allows, consider supplementing the culture medium with pyruvate or galactose to support cellular energy production.
-
Issue 3: Evidence of Oxidative Stress
Possible Cause: this compound treatment is leading to an increase in Reactive Oxygen Species (ROS).
Suggested Solutions:
-
Measure mitochondrial ROS:
-
MitoSOX Red Staining: Use this fluorescent probe to specifically detect superoxide in the mitochondria of live cells.
-
-
Assess overall oxidative stress:
-
Cellular Glutathione (GSH) Assay: Measure the levels of this key antioxidant. A decrease in the GSH/GSSG ratio is indicative of oxidative stress.
-
-
Use of antioxidants:
-
Co-treatment with a mitochondria-targeted antioxidant, such as Mito-TEMPO, can help determine if the observed phenotype is a direct result of ROS production.
-
Experimental Protocols
Protocol 1: Assessment of Apoptosis using Annexin V and Propidium Iodide
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Detailed Methodology:
-
Cell Preparation:
-
Induce apoptosis by treating cells with this compound at the desired concentration and for the appropriate duration. Include both positive and negative controls.
-
Harvest cells (including any floating cells in the supernatant) and wash twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of Propidium Iodide (50 µg/mL) to the cell suspension.
-
-
Analysis:
-
Analyze the cells immediately by flow cytometry.
-
FITC signal is detected in the FL1 channel and PI signal in the FL2 channel.
-
Data Interpretation:
| Cell Population | Annexin V Staining | PI Staining | Interpretation |
| Viable | Negative | Negative | Healthy cells |
| Early Apoptotic | Positive | Negative | Intact membrane, exposed PS |
| Late Apoptotic/Necrotic | Positive | Positive | Compromised membrane |
| Necrotic | Negative | Positive | Primarily necrotic cells |
Protocol 2: Measurement of Mitochondrial Respiration using the Seahorse XF Cell Mito Stress Test
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time. The Mito Stress Test utilizes sequential injections of mitochondrial inhibitors to assess key parameters of mitochondrial function.
Detailed Methodology:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere and grow overnight.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a 37°C non-CO2 incubator.
-
On the day of the assay, replace the growth medium with pre-warmed Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine. Incubate the cell plate in a 37°C non-CO2 incubator for 1 hour.
-
-
Compound Loading:
-
Load the injector ports of the hydrated sensor cartridge with the following compounds:
-
Port A: Oligomycin (inhibits ATP synthase)
-
Port B: FCCP (an uncoupling agent that disrupts the proton gradient)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
-
Assay Execution:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay. The instrument will measure baseline OCR and then sequentially inject the compounds, measuring the OCR after each injection.
-
Quantitative Data Summary:
| Parameter | Description | Expected Effect of this compound |
| Basal Respiration | OCR before inhibitor injection | Decrease |
| ATP-Linked Respiration | Decrease in OCR after oligomycin injection | Decrease |
| Maximal Respiration | OCR after FCCP injection | Decrease |
| Spare Respiratory Capacity | Difference between maximal and basal respiration | Decrease |
| Proton Leak | OCR after oligomycin and before rotenone/antimycin A | May increase or decrease |
| Non-Mitochondrial Respiration | OCR after rotenone/antimycin A injection | No significant change expected |
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Detailed Methodology:
-
Cell Preparation:
-
Culture cells in a suitable format (e.g., 96-well plate, coverslips for microscopy).
-
Treat cells with this compound. Include a positive control for depolarization (e.g., CCCP).
-
-
Staining:
-
Prepare a 2 µM JC-1 working solution in pre-warmed cell culture medium.
-
Remove the treatment medium and add the JC-1 working solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Analysis:
-
Fluorescence Microscopy: Observe the cells using a fluorescence microscope with appropriate filters for red (J-aggregates) and green (JC-1 monomers) fluorescence.
-
Flow Cytometry: Harvest and wash the cells. Analyze using a flow cytometer to quantify the red and green fluorescence signals.
-
Plate Reader: Measure the fluorescence intensity at ~590 nm (red) and ~530 nm (green).
-
Data Interpretation:
| Condition | Red Fluorescence | Green Fluorescence | Red/Green Ratio | Interpretation |
| Healthy Cells | High | Low | High | Polarized Mitochondria |
| Apoptotic/Stressed Cells | Low | High | Low | Depolarized Mitochondria |
Visualizations
Caption: Mechanism of this compound action on the TIM22 import pathway.
Caption: Troubleshooting workflow for this compound induced cellular stress.
Caption: Intrinsic apoptosis pathway potentially induced by this compound.
References
Adjusting MitoBloCK-11 protocol for different cell lines
Welcome to the technical support center for MitoBloCK-11. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals effectively use this compound in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of mitochondrial protein import. It is believed to act by targeting the transport protein Seo1, thereby inhibiting the import of precursor proteins that contain hydrophobic segments into the mitochondria.[1] This disruption of protein import can lead to mitochondrial dysfunction and subsequent cellular effects.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO, with a recommended concentration of up to 25 mg/mL (57.57 mM); sonication may be required for complete dissolution.[1] For long-term storage, the powdered form should be kept at -20°C for up to 3 years, and stock solutions in a solvent should be stored at -80°C for up to 1 year.[1]
Q3: What are the expected cellular effects of this compound treatment?
A3: By inhibiting mitochondrial protein import, this compound can lead to a range of cellular effects, including impaired mitochondrial respiration, decreased mitochondrial membrane potential, reduced ATP production, and in some cases, induction of apoptosis.[2][3][4] The specific effects and their magnitude can vary significantly between different cell lines.
Troubleshooting Guide
Issue 1: How to determine the optimal concentration of this compound for a new cell line.
-
Cause: Different cell lines exhibit varying sensitivities to mitochondrial inhibitors due to differences in their metabolic profiles, membrane transport, and expression levels of the target protein.
-
Solution: A dose-response experiment is crucial to determine the optimal working concentration for your specific cell line. This typically involves treating the cells with a range of this compound concentrations and assessing a relevant endpoint, such as cell viability or a specific marker of mitochondrial function.
Experimental Protocol: Dose-Response Curve using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere and recover for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a serial dilution in your complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the cells for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of the cell viability).
Data Presentation: Example Dose-Response Data
| Cell Line | Treatment Duration | IC50 (µM) |
| HeLa | 24 hours | 15.2 |
| A549 | 24 hours | 28.5 |
| Primary Neurons | 24 hours | 5.8 |
-
Note: These are example values and the actual IC50 will depend on the specific experimental conditions.
Issue 2: High levels of cell death are observed even at low concentrations of this compound.
-
Cause: Some cell lines are highly dependent on mitochondrial respiration for survival and are therefore more sensitive to inhibitors of mitochondrial function.[5] Primary cells or cells with low glycolytic capacity may be particularly vulnerable.
-
Solution:
-
Reduce Concentration Range: Test a lower range of this compound concentrations in your dose-response experiments.
-
Shorten Incubation Time: Reduce the duration of exposure to the compound.
-
Assess Apoptosis: Use assays like Annexin V/PI staining to determine if the cell death is due to apoptosis.
-
Consider Cell Metabolism: If your cell line has low glycolytic activity, it will be more susceptible to mitochondrial inhibitors. You can assess the metabolic profile of your cells using techniques like the Seahorse XF Analyzer.
-
Issue 3: No significant effect of this compound is observed at expected concentrations.
-
Cause:
-
Cell Resistance: Some cell lines, particularly certain cancer cells, have a high glycolytic rate (the Warburg effect) and are less reliant on mitochondrial respiration for ATP production.[6]
-
Compound Inactivity: The compound may have degraded due to improper storage or handling.
-
Experimental Endpoint: The chosen assay may not be sensitive enough to detect the effects of the inhibitor.
-
-
Solution:
-
Increase Concentration and/or Incubation Time: Carefully increase the concentration range and/or the duration of the treatment.
-
Verify Compound Activity: Use a positive control cell line known to be sensitive to mitochondrial inhibitors.
-
Use More Sensitive Assays: Instead of cell viability, measure more direct and sensitive indicators of mitochondrial dysfunction, such as:
-
Mitochondrial Membrane Potential (ΔΨm): Use fluorescent dyes like TMRE or JC-1. A decrease in fluorescence indicates mitochondrial depolarization.
-
Oxygen Consumption Rate (OCR): Use an extracellular flux analyzer (e.g., Seahorse XF) to directly measure the effect of this compound on mitochondrial respiration.
-
-
Experimental Protocol: Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRE
-
Cell Culture and Treatment: Seed cells in a suitable format for fluorescence microscopy or a plate reader. Treat the cells with this compound at the desired concentrations and for the desired time. Include a vehicle control and a positive control for depolarization (e.g., FCCP).
-
TMRE Staining: In the final 30 minutes of treatment, add TMRE (e.g., 20-100 nM) to the culture medium.
-
Washing: Gently wash the cells with pre-warmed PBS or live-cell imaging solution.
-
Imaging/Measurement: Immediately measure the fluorescence using a fluorescence microscope or a plate reader with the appropriate filter set (e.g., Ex/Em ~549/575 nm).
-
Data Analysis: Quantify the fluorescence intensity. A decrease in TMRE fluorescence in this compound-treated cells compared to the control indicates mitochondrial depolarization.
Data Presentation: Example ΔΨm Data
| Cell Line | Treatment | Concentration (µM) | TMRE Fluorescence (Arbitrary Units) |
| SH-SY5Y | Vehicle (DMSO) | - | 100 ± 5 |
| SH-SY5Y | This compound | 10 | 62 ± 8 |
| SH-SY5Y | FCCP (Positive Control) | 1 | 25 ± 4 |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of action for this compound.
Caption: Recommended experimental workflow for using this compound.
Caption: Logical flow for troubleshooting common issues with this compound.
References
- 1. This compound (MB-11) | TargetMol [targetmol.com]
- 2. Inhibition of mitochondrial protein import and proteostasis by a pro-apoptotic lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial protein import clogging as a mechanism of disease | eLife [elifesciences.org]
- 4. Inhibition of mitochondrial protein import by mutant huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the effect of mitochondrial inhibitors on mitochondrial membrane potential in two different cell lines using flow cytometry and spectrofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in small molecules for improving mitochondrial disorders - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
MitoBloCK-11 vs. MitoBloCK-6: A Comparative Guide to Mitochondrial Protein Import Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent small molecule inhibitors of mitochondrial protein import, MitoBloCK-11 and MitoBloCK-6. Understanding the distinct mechanisms and experimental profiles of these compounds is crucial for their effective application in research and therapeutic development.
Overview and Mechanism of Action
Mitochondrial protein import is a fundamental cellular process, and its disruption is implicated in a range of pathologies, from neurodegenerative diseases to cancer. This compound and MitoBloCK-6 offer distinct approaches to modulate this intricate machinery.
MitoBloCK-6 is a potent and well-characterized inhibitor of the mitochondrial intermembrane space assembly (MIA) pathway, also known as the disulfide relay system. It specifically targets the sulfhydryl oxidase Erv1 and its human homolog, ALR (Augmenter of Liver Regeneration). By inhibiting Erv1/ALR, MitoBloCK-6 disrupts the redox-regulated import of cysteine-rich proteins into the intermembrane space (IMS).[1] This inhibition can induce apoptosis through the release of cytochrome c and has demonstrated anti-cancer activity.[2]
This compound , on the other hand, is a novel inhibitor with a distinct target and mechanism. It is proposed to act through the transport protein Seo1, affecting the import of precursor proteins that contain hydrophobic segments.[3][4][5] Notably, its mechanism does not involve the well-characterized Tom70 or Tom20 receptors of the outer mitochondrial membrane.[3][4][5] this compound has been identified as a modulator of the PINK1 pathway, which is critically involved in mitochondrial quality control and is linked to Parkinson's disease.[5]
Quantitative Comparison of Inhibitory Potency
A direct comparison of potency is essential for selecting the appropriate inhibitor for a given experimental design. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of a drug's efficacy.
| Compound | Target | IC50 | Reference |
| MitoBloCK-6 | Erv1 | 900 nM | [6] |
| ALR | 700 nM | [6] | |
| This compound | Seo1 (putative) | Not Reported |
Note: While a specific IC50 value for this compound's inhibition of mitochondrial import has not been reported in the reviewed literature, its effective concentrations in cell-based assays can be found in various studies.
Signaling Pathways and Cellular Effects
The distinct mechanisms of action of this compound and MitoBloCK-6 lead to different downstream cellular consequences.
MitoBloCK-6: Disruption of the Disulfide Relay and Induction of Apoptosis
MitoBloCK-6's inhibition of the Mia40/Erv1 pathway leads to the accumulation of unprocessed precursor proteins in the cytosol and mitochondrial dysfunction. This can trigger the intrinsic apoptotic pathway.
References
- 1. Global mitochondrial protein import proteomics reveal distinct regulation by translation and translocation machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (MB-11) | TargetMol [targetmol.com]
- 4. This compound | Mitochondrial protein import inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
Comparative Analysis of MitoBloCK-11's Efficacy in Modulating PINK1 Accumulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MitoBloCK-11's performance against other methods for inducing PINK1 (PTEN-induced putative kinase 1) accumulation, a critical event in the cellular quality control pathway for clearing damaged mitochondria (mitophagy). This document summarizes experimental data and provides detailed protocols to assist researchers in evaluating and replicating findings related to the PINK1/Parkin pathway.
The PINK1/Parkin Signaling Pathway in Mitophagy
Under normal physiological conditions, PINK1 is continuously imported into the inner mitochondrial membrane, where it is cleaved by the protease PARL and subsequently degraded. However, upon mitochondrial damage and loss of membrane potential, this import process is inhibited. This leads to the accumulation of full-length PINK1 on the outer mitochondrial membrane (OMM). On the OMM, PINK1 recruits and activates the E3 ubiquitin ligase Parkin, initiating a signaling cascade that tags the damaged mitochondrion for degradation by autophagy.
Below is a diagram illustrating this critical pathway and the proposed point of intervention for this compound.
Caption: PINK1/Parkin pathway and this compound's proposed mechanism.
Experimental Validation of PINK1 Accumulation
The accumulation of PINK1 on the outer mitochondrial membrane is a key indicator of mitochondrial dysfunction and the initiation of mitophagy. This can be validated and quantified using several established experimental techniques.
Experimental Workflow:
Caption: Workflow for validating compound effect on PINK1 accumulation.
Detailed Experimental Protocols
Western Blot Analysis of PINK1 Accumulation
This protocol details the detection of endogenous PINK1 accumulation in cell lysates following treatment with inducing agents.
Materials:
-
HeLa or SH-SY5Y cells
-
This compound, CCCP (Carbonyl cyanide m-chlorophenyl hydrazone), Valinomycin, DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PINK1, anti-VDAC (mitochondrial loading control), anti-β-actin (cytosolic loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency on the day of the experiment. Treat cells with desired concentrations of this compound, positive controls (e.g., 10 µM CCCP or 1 µM Valinomycin), and a vehicle control (DMSO) for the specified duration (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the PINK1 band intensity to the loading control (VDAC for mitochondrial fractions or β-actin for whole-cell lysates).
-
Immunofluorescence for PINK1 Mitochondrial Localization
This protocol allows for the visualization of PINK1 accumulation and its colocalization with mitochondria.
Materials:
-
Cells grown on glass coverslips
-
This compound, CCCP, DMSO
-
MitoTracker Red CMXRos (or other mitochondrial stain)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-PINK1, anti-TOM20 (mitochondrial outer membrane marker)
-
Alexa Fluor-conjugated secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips. Treat with this compound, positive controls, and vehicle control as described for Western blotting.
-
Mitochondrial Staining (optional): Prior to fixation, incubate live cells with MitoTracker Red CMXRos according to the manufacturer's instructions to label mitochondria.
-
Fixation and Permeabilization:
-
Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Block with blocking solution for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount coverslips onto microscope slides.
-
Acquire images using a confocal microscope.
-
Analyze the colocalization of the PINK1 signal with the mitochondrial marker (TOM20 or MitoTracker) using appropriate software.
-
Comparative Performance Data
While direct quantitative data for this compound's effect on PINK1 accumulation is not yet widely published, we can infer its potential activity based on studies of the related compound, MitoBloCK-6. MitoBloCK-6 has been shown to inhibit the CHCHD4/GFER disulfide relay system in the mitochondrial intermembrane space, which is required for PINK1 stabilization upon loss of mitochondrial membrane potential.[1] Inhibition of this system has been demonstrated to suppress CCCP-induced PINK1 accumulation.[1]
The following table compares the known or expected effects of this compound (based on the action of MitoBloCK-6) with established inducers of PINK1 accumulation.
| Compound/Treatment | Mechanism of Action | Effect on PINK1 Accumulation | Reported Concentration/Duration | Advantages | Limitations/Considerations |
| This compound (inferred) | Inhibitor of mitochondrial protein import, potentially via Seo1.[1] | Expected to inhibit PINK1 import, leading to its accumulation on the OMM. | Not yet established. | Potentially more specific mechanism of action compared to general mitochondrial depolarizers. | Direct experimental data on PINK1 accumulation is limited. Off-target effects are possible. |
| MitoBloCK-6 | Inhibitor of the CHCHD4/GFER disulfide relay system.[1] | Inhibits CCCP-induced PINK1 accumulation.[1] | Pre-treatment before CCCP/FCCP.[1] | Useful tool to study the role of the disulfide relay system in PINK1 stabilization. | Does not directly induce PINK1 accumulation but modulates its stabilization. |
| CCCP | Proton ionophore that dissipates the mitochondrial membrane potential.[1][2] | Robustly induces PINK1 accumulation on the OMM.[1][2] | 5-20 µM for 1-4 hours.[3][4] | Well-characterized and widely used positive control for inducing mitophagy. | Can have off-target effects and is a potent mitochondrial toxin.[2] |
| Valinomycin | Potassium ionophore that dissipates the mitochondrial membrane potential. | Induces PINK1 accumulation on the OMM.[5][6] | 1-10 µM for 1-24 hours.[5][7] | Alternative to CCCP for inducing mitochondrial depolarization. | Can also be toxic to cells with prolonged exposure. |
| Antimycin A / Oligomycin | Inhibitors of mitochondrial respiratory chain complexes III and V, respectively. | Induce PINK1 accumulation by causing mitochondrial stress and depolarization. | Varies depending on cell type and experimental setup. | More specific inhibition of the electron transport chain compared to ionophores. | The extent and kinetics of PINK1 accumulation may differ from that induced by ionophores. |
Note: The information for this compound is inferred from its known function as a mitochondrial protein import inhibitor and data from the related compound MitoBloCK-6. Further direct experimental validation is required to confirm its specific effects on PINK1 accumulation.
Conclusion
This compound presents a potentially valuable tool for studying the intricacies of PINK1 trafficking and its role in mitophagy. Its proposed mechanism of inhibiting mitochondrial protein import offers a more targeted approach compared to broad-spectrum mitochondrial depolarizing agents like CCCP and valinomycin. However, the current body of literature lacks specific quantitative data on this compound's direct effect on PINK1 accumulation.
The provided experimental protocols offer a robust framework for researchers to independently validate the effects of this compound and compare its efficacy against established methods. Such studies will be crucial in elucidating the precise role of this compound in modulating the PINK1/Parkin pathway and its potential as a therapeutic agent for diseases associated with mitochondrial dysfunction.
References
- 1. Dependence of PINK1 accumulation on mitochondrial redox system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial impairment increases FL-PINK1 levels by calcium-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PINK1 is degraded through the N-end rule pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of PINK1 processing, stability, and subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule Inhibitors of the SUMO-Activating Enzyme (SAE1/UBA2)
For Researchers, Scientists, and Drug Development Professionals
The post-translational modification of proteins by Small Ubiquitin-like Modifiers (SUMOs) is a critical regulatory mechanism in numerous cellular processes, including transcriptional regulation, DNA repair, and cell cycle control.[1][2][3][4] Dysregulation of the SUMOylation pathway is implicated in various diseases, particularly cancer, making its components attractive targets for therapeutic intervention.[5][6][7] The initial and rate-limiting step of SUMOylation is the ATP-dependent activation of SUMO proteins by the SUMO-activating enzyme (SAE or E1), a heterodimer composed of the SAE1 and UBA2 (or SAE2) subunits.[2][4][6] This guide provides a comparative overview of alternative small molecules developed to inhibit this key enzyme, supported by experimental data and detailed protocols.
The SUMOylation Signaling Pathway
The SUMOylation cascade is initiated by the SAE1/UBA2 heterodimer, which activates the SUMO protein. This is followed by the transfer of SUMO to the conjugating enzyme Ubc9 (E2), and finally, with the help of an E3 ligase, the attachment of SUMO to a lysine residue on the target protein. This process is reversible and is counteracted by SUMO-specific proteases (SENPs).
Caption: The SUMOylation cascade from E1 activation to deconjugation.
Comparison of Small Molecule SAE1/UBA2 Inhibitors
Several small molecules have been identified that inhibit the SUMO-activating enzyme. These compounds vary in their mechanism of action, potency, and selectivity. The following table summarizes key quantitative data for a selection of these inhibitors.
| Inhibitor | Target | Mechanism of Action | IC50 | Selectivity | Reference |
| TAK-981 (Subasumstat) | SAE1/UBA2 | Forms an irreversible SUMO-inhibitor adduct on the enzyme. | Potent (nM range) | Highly selective for SUMO E1 | [8][9] |
| ML-792 | SAE1/UBA2 | Blocks SUMO activation by the E1 enzyme. | Potent (nM range) | Selective for SUMO E1 | [5][10] |
| Ginkgolic Acid | SAE1/UBA2 | Prevents the formation of the E1-SUMO thioester complex. | ~3.0 µM | Selective for SUMOylation over ubiquitylation. | [6][11] |
| Anacardic Acid | SAE1/UBA2 | Prevents the formation of the E1-SUMO thioester complex. | ~2.2 µM | Selective for SUMOylation over ubiquitylation. | [6][10] |
| COH000 | SAE1/UBA2 (Cys30 of UBA2) | Covalent allosteric inhibitor, induces a conformational change. | ~0.2 µM | Inactive against ubiquitylation E1. | [6][12] |
| Tannic Acid | SAE1/UBA2 | Blocks the formation of the E1-SUMO complex. | ~12.8 µM | Non-toxic to cells at effective concentrations. | [6] |
| Biaryl Urea Compounds | SAE1/UBA2 | Block the formation of the SUMO-E1 thioester intermediate. | 11.1 µM and 13.4 µM | Not specified | [13] |
Experimental Protocols
The evaluation of SUMO E1 inhibitors relies on a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro SUMOylation Assay (AlphaScreen-based)
This assay quantitatively measures the conjugation of SUMO to a substrate protein.
Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) technology is used to detect the formation of the SUMO-substrate conjugate. A GST-tagged SUMO protein is captured by Glutathione-coated Donor beads, and a His-tagged substrate (e.g., RanGAP1) is captured by Ni-NTA-coated Acceptor beads. When SUMO is conjugated to the substrate in the presence of E1 and E2 enzymes, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light emission at 520-620 nm.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl pH 7.4, 10 mM MgCl2, and 0.2 mM DTT.
-
Enzyme and Substrate Addition: In a 384-well plate, add the following components in order:
-
SUMO E1 (SAE1/UBA2) and E2 (Ubc9) enzymes.
-
GST-tagged SUMO-1.
-
His-tagged RanGAP1 substrate.
-
The small molecule inhibitor at various concentrations.
-
-
Initiation of Reaction: Start the reaction by adding ATP.
-
Incubation: Seal the plate and incubate at room temperature for 1 hour to allow for the SUMOylation reaction to proceed.
-
Detection: Add the AlphaScreen Glutathione Donor beads and Ni-NTA Acceptor beads. Incubate in the dark for 1 hour.
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader. The signal is proportional to the extent of SUMOylation.
-
Data Analysis: Plot the AlphaScreen signal against the inhibitor concentration to determine the IC50 value.
FRET-based SUMO Protease Assay
This assay can be adapted to measure the activity of SUMO E1 indirectly by assessing the availability of SUMO for subsequent reactions. A more direct application is for assessing the activity of SENPs, which are also part of the SUMO pathway.
Principle: A substrate consisting of SUMO flanked by a FRET pair, such as Cyan Fluorescent Protein (CFP) and Yellow Fluorescent Protein (YFP), is used. In the intact substrate, excitation of CFP results in energy transfer to YFP, leading to YFP emission. Cleavage of the substrate by a SUMO protease (SENP) separates the FRET pair, resulting in a decrease in YFP emission and an increase in CFP emission.
Protocol:
-
Reaction Setup: In a microplate, combine the purified SENP enzyme with the FRET-based SUMO substrate in a suitable reaction buffer.
-
Inhibitor Addition: Add the test compounds at desired concentrations.
-
Fluorescence Monitoring: Immediately begin monitoring the fluorescence of both CFP (excitation ~430 nm, emission ~475 nm) and YFP (excitation ~500 nm, emission ~530 nm) over time.
-
Data Analysis: Calculate the ratio of CFP to YFP fluorescence. An increase in this ratio indicates enzyme activity. Determine the rate of reaction and calculate the percent inhibition for each compound concentration to derive the IC50.
Experimental Workflow for Inhibitor Testing
The process of identifying and characterizing a novel inhibitor for the SUMO-activating enzyme typically follows a structured workflow, from initial screening to cellular validation.
Caption: A typical workflow for the discovery and validation of SAE1/UBA2 inhibitors.
This guide provides a foundational comparison of small molecule inhibitors targeting the SUMO-activating enzyme. Researchers are encouraged to consult the primary literature for more in-depth information on the synthesis, development, and clinical evaluation of these promising therapeutic candidates.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. portlandpress.com [portlandpress.com]
- 3. SUMOylation and deSUMOylation at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Small-molecule SUMO inhibition for biomarker-informed B-cell lymphoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A small molecule SUMOylation inhibitor activates antitumor immune responses and potentiates immune therapies in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scbt.com [scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. Allosteric Inhibition of Ubiquitin-like Modifications by a Class of Inhibitor of SUMO-Activating Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of SUMO activating enzyme 1 inhibitors utilizing virtual screening approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PINK1 Pathway Modulators for Mitochondrial Quality Control
For Researchers, Scientists, and Drug Development Professionals
Mitochondrial dysfunction is a key pathological feature in a range of neurodegenerative diseases, most notably Parkinson's Disease. The PINK1/Parkin pathway plays a crucial role in maintaining mitochondrial health by identifying and clearing damaged mitochondria through a process known as mitophagy. Consequently, the modulation of this pathway presents a promising therapeutic strategy. This guide provides a comparative overview of the efficacy of several small molecule modulators of the PINK1 pathway, with a focus on their mechanisms and supporting experimental data.
While the compound MitoBloCK-11 was initially considered for this comparison, extensive literature review did not yield evidence of its direct involvement in the PINK1 pathway. Therefore, this guide will focus on established PINK1 pathway activators: Kinetin, MTK458, and BL-918.
Quantitative Comparison of PINK1 Pathway Modulators
The following table summarizes the available quantitative data on the efficacy of selected PINK1 pathway modulators. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various independent research articles.
| Modulator | Target | Mechanism of Action | Key Efficacy Readouts | Reported Efficacy |
| Kinetin | PINK1 | Putative direct activator of PINK1 kinase activity.[1][2] | Parkin Recruitment to Mitochondria | Accelerates Parkin recruitment to depolarized mitochondria.[2] |
| Rescue of PINK1 Mutant Phenotypes | Rescues mitochondrial defects in PINK1 mutant models.[3] | |||
| MTK458 | PINK1 | Binds to and stabilizes the active PINK1 complex.[3] | PINK1 Dimerization | Increases PINK1 dimerization in a concentration-dependent manner.[4] |
| Clearance of α-synuclein Pathology | Reduces α-synuclein pathology in in vivo models.[3][5] | |||
| Normalization of pS65-Ubiquitin Levels | Decreases elevated pS65-Ubiquitin levels in the brain and plasma of PD models.[5] | |||
| BL-918 | PINK1/ULK1 | Induces PINK1 accumulation and Parkin recruitment to mitochondria.[6][7][8] Also a direct activator of ULK1.[9][10] | PINK1 Activation (Fluorescence Assay) | EC50 = 9.95 µM.[6] |
| Parkin Recruitment to Mitochondria | Triggers Parkin translocation to mitochondria.[6][7][8] | |||
| Neuroprotection in PD models | Rescues motor symptoms and dopaminergic neuron death in an MPTP-induced mouse model of Parkinson's Disease in a PINK1-dependent manner.[6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: The PINK1/Parkin signaling pathway and points of intervention by small molecule modulators.
Caption: A generalized experimental workflow for evaluating the efficacy of PINK1 pathway modulators.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the efficacy of PINK1 pathway modulators.
Parkin Recruitment Assay
This assay is designed to visualize and quantify the translocation of Parkin from the cytosol to the mitochondria upon mitochondrial damage, a key step in the PINK1/Parkin pathway.
1. Cell Line and Reagents:
-
A suitable cell line, such as U2OS or HeLa, stably expressing fluorescently tagged Parkin (e.g., YFP-Parkin or mCherry-Parkin) is commonly used.[11][12]
-
A mitochondrial marker (e.g., Mito-BFP or a mitochondrial dye like MitoTracker) is used to visualize mitochondria.[11]
-
Mitochondrial depolarizing agents such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or a combination of oligomycin and antimycin A are used to induce mitochondrial damage.[12]
-
The PINK1 pathway modulator being tested.
2. Procedure:
-
Cells are seeded in a suitable imaging dish (e.g., glass-bottom plates).
-
Cells are pre-treated with the test compound or vehicle control for a specified duration.
-
Mitochondrial damage is induced by adding the depolarizing agent.
-
Live-cell or fixed-cell imaging is performed using a fluorescence microscope.
3. Data Analysis:
-
The colocalization of the fluorescently tagged Parkin with the mitochondrial marker is quantified.[13] This can be done by measuring the percentage of cells showing Parkin translocation or by quantifying the fluorescence intensity of Parkin at the mitochondria.[13]
Ubiquitin Phosphorylation (pS65-Ub) Assay
This assay measures the phosphorylation of ubiquitin at serine 65, a direct downstream target of PINK1 kinase activity.
1. Cell Culture and Treatment:
-
Cells are cultured and treated with the test compound and a mitochondrial damaging agent as described in the Parkin Recruitment Assay.
2. Sample Preparation:
-
Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
3. Detection Methods:
-
Western Blotting: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for phospho-S65-ubiquitin.[14]
-
ELISA: A sandwich ELISA can be used for a more quantitative measurement of pS65-Ub levels in cell lysates or even in biological fluids like plasma.[14]
4. Data Analysis:
-
For Western blotting, the band intensity of pS65-Ub is quantified and normalized to a loading control.
-
For ELISA, the concentration of pS65-Ub is determined from a standard curve.
Mitophagy Flux Assay
This assay measures the rate of mitochondrial degradation through autophagy.
1. Principle:
-
Several methods exist, with a common approach utilizing a pH-sensitive fluorescent protein targeted to the mitochondria (e.g., mt-Keima or MtPhagy dye).[15] In healthy mitochondria (neutral pH), the probe emits light at one wavelength, and upon delivery to the acidic environment of the lysosome during mitophagy, the emission spectrum shifts.
2. Procedure:
-
Cells expressing the mitophagy reporter are treated with the test compound and a mitochondrial damaging agent.
-
The fluorescence is measured using either flow cytometry or fluorescence microscopy.[15][16][17][18][19]
3. Data Analysis:
-
The ratio of the fluorescence intensity at the acidic pH- indicative wavelength to the neutral pH-indicative wavelength is calculated. An increase in this ratio indicates an increase in mitophagy flux.[15]
Conclusion
The activation of the PINK1/Parkin pathway holds significant therapeutic potential for neurodegenerative diseases. Small molecules like Kinetin, MTK458, and BL-918 have demonstrated the ability to modulate this pathway at different points, leading to enhanced clearance of damaged mitochondria. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of novel PINK1 pathway modulators. Future research should aim for standardized, direct comparative studies to robustly evaluate the relative efficacy and therapeutic potential of these promising compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A neo-substrate that amplifies catalytic activity of Parkinson’s disease related kinase PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological PINK1 activation ameliorates Pathology in Parkinson’s Disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Parkinson’s Disease: Are PINK1 Activators Inching Closer to the Clinic? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BL-918 activates PINK1/Parkin signaling pathway to ameliorate the progression of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BL-918 activates PINK1/Parkin signaling pathway to ameliorate the progression of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BL-918 alleviates oxidative stress in rats after subarachnoid hemorrhage by promoting mitophagy through the ULK1/PINK1/Parkin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. innoprot.com [innoprot.com]
- 12. OA treatment and Quantification of Parkin recruitment to mitochondria [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Development and characterization of phospho-ubiquitin antibodies to monitor PINK1-PRKN signaling in cells and tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Complementary Approaches to Interrogate Mitophagy Flux in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow cytometry-based measurement of mitophagic flux [protocols.io]
- 17. New method to assess mitophagy flux by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of MitoBloCK-11 with Mitochondrial Translocases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the specificity of MitoBloCK-11, a small molecule inhibitor of mitochondrial protein import. While direct, comprehensive cross-reactivity data for this compound against a full panel of mitochondrial translocases is not yet publicly available, this document outlines the necessary experimental investigations to establish its inhibitory profile. By following the detailed protocols and data presentation formats provided, researchers can systematically assess the on-target and off-target effects of this compound, comparing its activity with that of other known mitochondrial import inhibitors.
Introduction to this compound and Mitochondrial Protein Import
Mitochondria are essential organelles that rely on the import of over a thousand different proteins from the cytosol. This process is mediated by a sophisticated network of protein translocases located in the outer and inner mitochondrial membranes. These translocases are organized into several distinct pathways, each responsible for the import of specific classes of mitochondrial proteins. The major import pathways include:
-
The TOM Complex (Translocase of the Outer Membrane): The general entry gate for the vast majority of mitochondrial precursor proteins.
-
The TIM23 Complex (Translocase of the Inner Membrane 23): Primarily imports proteins with N-terminal presequences into the mitochondrial matrix and inner membrane.
-
The TIM22 Complex (Translocase of the Inner Membrane 22): Inserts multi-spanning carrier proteins into the inner mitochondrial membrane.
-
The MIA Pathway (Mitochondrial Intermembrane Space Assembly): Mediates the import and oxidative folding of cysteine-rich proteins in the intermembrane space.
-
The SAM Complex (Sorting and Assembly Machinery): Responsible for the assembly of β-barrel proteins into the outer mitochondrial membrane.
This compound has been identified as a small molecule inhibitor of mitochondrial protein import, putatively acting through the Seo1 protein (also known as PIC2), a phosphate carrier in the inner mitochondrial membrane. It is reported to inhibit the import of precursor proteins that contain hydrophobic segments. To fully characterize its utility as a research tool and its potential as a therapeutic agent, a thorough investigation of its cross-reactivity with other mitochondrial translocases is imperative.
Proposed Cross-Reactivity Study of this compound
The following sections detail a proposed experimental plan to comprehensively assess the specificity of this compound.
Data Presentation: A Framework for Comparative Analysis
To facilitate a clear comparison of this compound's inhibitory activity, all quantitative data should be summarized in a table similar to the one below. This table should include IC50 values (the concentration of inhibitor required to reduce the import of a specific substrate by 50%) for this compound against a panel of substrates representative of the major mitochondrial import pathways. For comparison, data for other known, pathway-specific inhibitors should be included.
| Mitochondrial Import Pathway | Substrate Protein | Primary Translocase Component | This compound IC50 (µM) | Comparative Inhibitor | Comparative Inhibitor IC50 (µM) |
| General Entry (TOM) | Tom40 precursor | TOM40 | To be determined | None well-established | N/A |
| TIM23 Pathway | Su9-DHFR | TIM23/TIM17 | To be determined | MitoBloCK-10 (targets TIM44) | Value from literature |
| TIM22 Pathway | ADP/ATP Carrier (AAC) | TIM22 | To be determined | MitoBloCK-1 | Value from literature |
| MIA Pathway | Tim13 | Mia40/Erv1 | To be determined | MitoBloCK-6 | Value from literature |
| Putative Target Pathway | Phosphate Carrier (PiC) | Seo1/PIC2 | To be determined | None well-established | N/A |
Experimental Protocols
The following are detailed methodologies for the key experiments required to generate the data for the comparative analysis.
In Vitro Mitochondrial Protein Import Assay
This assay is the cornerstone for assessing the inhibitory effect of this compound on the import of specific mitochondrial precursor proteins.
a. Materials:
-
Isolated mitochondria from a suitable model organism (e.g., Saccharomyces cerevisiae or cultured mammalian cells).
-
Radiolabeled precursor proteins (e.g., [³⁵S]-methionine-labeled precursors synthesized via in vitro transcription/translation).
-
Import buffer (e.g., 250 mM sucrose, 10 mM MOPS-KOH pH 7.2, 80 mM KCl, 5 mM MgCl₂, 2 mM ATP, 2 mM NADH).
-
This compound and other comparative inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Proteinase K.
-
SDS-PAGE and autoradiography equipment.
b. Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from the chosen source using standard differential centrifugation protocols. Ensure the mitochondria are coupled and respiratory-competent.
-
Inhibitor Pre-incubation: Pre-incubate isolated mitochondria with a range of concentrations of this compound (or the comparative inhibitor) for 10-15 minutes at 25°C. A vehicle control (e.g., DMSO) should be run in parallel.
-
Import Reaction: Initiate the import reaction by adding the radiolabeled precursor protein to the mitochondria-inhibitor suspension. Incubate at 25°C for various time points (e.g., 5, 10, 20, and 30 minutes).
-
Stopping the Reaction and Protease Treatment: Stop the import reaction by placing the samples on ice and adding a membrane potential dissipator (e.g., valinomycin) to prevent further import. Treat one half of each sample with proteinase K to digest any non-imported precursor protein on the mitochondrial surface. The other half should remain untreated to represent the total amount of precursor protein associated with the mitochondria.
-
Analysis: Re-isolate the mitochondria by centrifugation, lyse them in sample buffer, and separate the proteins by SDS-PAGE.
-
Quantification: Visualize the radiolabeled proteins by autoradiography and quantify the band intensities. The amount of imported protein is determined from the protease-protected bands.
-
IC50 Determination: Plot the percentage of import inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Blue Native PAGE (BN-PAGE) for Translocase Integrity
To ensure that this compound is not causing a general disruption of the translocase complexes, BN-PAGE can be used to analyze their assembly state in the presence of the inhibitor.
a. Materials:
-
Isolated mitochondria.
-
Digitonin or other mild non-ionic detergents for solubilization.
-
BN-PAGE gels and running buffers.
-
Antibodies against subunits of the TOM, TIM23, TIM22, and MIA complexes.
-
Western blotting equipment.
b. Procedure:
-
Incubate isolated mitochondria with this compound at a concentration several-fold higher than its determined IC50.
-
Solubilize the mitochondria with a mild detergent like digitonin.
-
Separate the protein complexes by BN-PAGE.
-
Transfer the complexes to a PVDF membrane and perform western blotting using antibodies against specific translocase subunits to visualize the respective complexes.
-
Compare the migration and integrity of the translocase complexes in the presence and absence of this compound.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key mitochondrial import pathways and the experimental workflow for assessing inhibitor specificity.
Caption: Overview of the major mitochondrial protein import pathways.
Comparative Analysis of MitoBloCK-11 and Other Mitochondrial Protein Import Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MitoBloCK-11 and other small molecule inhibitors of mitochondrial protein import, focusing on their effects on the TIM22 and PAM complexes. The information presented is based on available experimental data to assist researchers in selecting the appropriate tools for studying mitochondrial protein translocation.
Executive Summary
Mitochondrial protein import is a fundamental process for cellular function, and its dysregulation is implicated in various diseases. The "MitoBloCK" series of small molecules has emerged as valuable chemical probes to dissect the intricate mechanisms of mitochondrial protein import. This guide focuses on this compound and compares its activity with that of two other well-characterized members of the series, MitoBloCK-1 and MitoBloCK-10.
Current research indicates that This compound does not directly affect the TIM22 or the PAM complex . Instead, its mechanism of action is suggested to be linked to the transport protein Seo1. In contrast, MitoBloCK-1 is a specific inhibitor of the TIM22 pathway , while MitoBloCK-10 selectively targets the PAM complex . This differential targeting highlights the specificity of these compounds and provides researchers with a toolkit to probe distinct stages and pathways of mitochondrial protein import.
Comparative Data of MitoBloCK Inhibitors
The following table summarizes the key characteristics and effects of this compound, MitoBloCK-1, and MitoBloCK-10.
| Feature | This compound | MitoBloCK-1 | MitoBloCK-10 |
| Primary Target | Possibly Seo1 transport protein | TIM22 pathway (Tim9-Tim10 complex) | PAM complex (Tim44) |
| Effect on TIM22 Complex | No direct effect reported | Inhibition of substrate import[1][2][3] | No direct effect reported |
| Effect on PAM Complex | No direct effect reported | No direct effect reported | Attenuation of complex activity[4] |
| Mechanism of Action | Inhibits import of precursor proteins with hydrophobic segments | Impedes binding of the Tim9-Tim10 complex to the substrate during translocation across the outer membrane[1][2][3] | Inhibits Tim44's binding to precursor proteins and Hsp70[4] |
| Affected Substrates | Precursor proteins with hydrophobic segments | TIM22, Tafazzin, ADP/ATP carrier (AAC), Phosphate carrier (PiC)[1][2] | Substrates of the TIM23 import pathway[4] |
Signaling and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental approaches discussed, the following diagrams were generated using Graphviz.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of MitoBloCK compounds.
In Vitro Mitochondrial Protein Import Assay
This assay is used to quantify the import of a specific radiolabeled precursor protein into isolated mitochondria in the presence or absence of an inhibitor.
1. Preparation of Radiolabeled Precursor Proteins:
-
Precursor proteins (e.g., AAC, PiC for TIM22 pathway; Su9-DHFR for TIM23/PAM pathway) are synthesized and radiolabeled (e.g., with ³⁵S-methionine) using an in vitro transcription/translation system (e.g., rabbit reticulocyte lysate).
2. Isolation of Mitochondria:
-
Mitochondria are isolated from yeast cells or mammalian tissues (e.g., mouse liver) by differential centrifugation. The integrity of the isolated mitochondria is assessed.
3. Import Reaction:
-
Isolated mitochondria are resuspended in import buffer.
-
The radiolabeled precursor protein is added to the mitochondrial suspension.
-
The MitoBloCK compound (e.g., MitoBloCK-1, MitoBloCK-10) or a vehicle control (e.g., DMSO) is added at the desired concentration.
-
The import reaction is initiated by incubating at an appropriate temperature (e.g., 25°C for yeast, 37°C for mammalian mitochondria) for various time points.
4. Post-Import Treatment:
-
The import reaction is stopped by placing the samples on ice.
-
To remove non-imported precursor protein, samples are treated with a protease (e.g., trypsin or proteinase K).
-
The protease is subsequently inhibited (e.g., by adding a protease inhibitor cocktail).
5. Analysis:
-
Mitochondria are re-isolated by centrifugation.
-
Mitochondrial pellets are lysed, and proteins are separated by SDS-PAGE.
-
The gel is dried and exposed to a phosphor screen or X-ray film for autoradiography.
-
The intensity of the band corresponding to the imported, processed protein is quantified to determine the efficiency of import.[1]
Co-Immunoprecipitation Assay for Substrate Binding
This assay is used to assess the interaction between a chaperone complex (e.g., Tim9-Tim10) and its substrate.
1. Cross-linking:
-
Following an in vitro import reaction (as described above, but often stopped before import is complete), a chemical cross-linker is added to covalently link interacting proteins.
2. Mitochondrial Lysis:
-
Mitochondria are lysed with a non-denaturing detergent to solubilize protein complexes.
3. Immunoprecipitation:
-
An antibody specific to a component of the chaperone complex (e.g., anti-Tim9) is added to the mitochondrial lysate and incubated to form an antibody-antigen complex.
-
Protein A/G-agarose beads are added to pull down the antibody-antigen complex.
4. Analysis:
-
The immunoprecipitated complexes are washed to remove non-specific binders.
-
The bound proteins are eluted from the beads, and the cross-links are reversed.
-
The samples are analyzed by SDS-PAGE and autoradiography to detect the presence of the radiolabeled substrate, indicating its interaction with the chaperone complex.[1]
Conclusion
The available evidence strongly suggests that this compound does not directly target the TIM22 or PAM complexes. Researchers investigating these specific pathways should consider using more targeted inhibitors. MitoBloCK-1 serves as a specific inhibitor for the TIM22 pathway by preventing the binding of the Tim9-Tim10 chaperone complex to substrates. For studies on the PAM complex, MitoBloCK-10 is a suitable tool that acts by inhibiting the function of Tim44. The distinct mechanisms of action of these compounds make them valuable assets for dissecting the complex and vital processes of mitochondrial protein import.
References
- 1. Substrate specificity of the TIM22 mitochondrial import pathway revealed with small molecule inhibitor of protein translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.lmu.edu [digitalcommons.lmu.edu]
- 3. Substrate specificity of the TIM22 mitochondrial import pathway revealed with small molecule inhibitor of protein translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Validating the Mechanism of MitoBloCK-11: A Comparative Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and interpreting control experiments to validate the mechanism of action of MitoBloCK-11, a putative inhibitor of the mitochondrial protein import machinery. By objectively comparing its performance with alternative mitochondrial inhibitors and outlining detailed experimental protocols, researchers can rigorously assess the specificity and efficacy of this compound.
Introduction to this compound and its Proposed Mechanism
This compound is a novel small molecule identified as an inhibitor of mitochondrial protein import. Preliminary evidence suggests that its primary mechanism involves the disruption of the transport protein Seo1, leading to a selective inhibition of the import of precursor proteins characterized by hydrophobic segments. To substantiate this proposed mechanism and rule out potential off-target effects, a series of well-controlled experiments are essential. This guide details the necessary positive and negative controls, comparative analyses with other known mitochondrial inhibitors, and the requisite experimental methodologies.
Comparative Analysis of Mitochondrial Protein Import Inhibitors
To effectively validate this compound's mechanism, its effects must be compared against a panel of inhibitors with well-characterized modes of action. This allows for the dissection of specific pathway inhibition versus general mitochondrial dysfunction.
| Inhibitor | Target/Mechanism | Pathway Affected | Expected Outcome on Protein Import | Use as Control for this compound |
| This compound | Putative: Seo1 | Seo1-dependent import of hydrophobic precursors | Inhibition of a specific subset of proteins | Test Compound |
| MitoBloCK-1 | Tim9-Tim10 complex | TIM22 pathway for carrier proteins | Inhibition of TIM22 substrates (e.g., ADP/ATP carrier) | Positive Control (Pathway Specificity): Differentiates Seo1 from TIM22 pathway inhibition. |
| MitoBloCK-6 | Erv1 (disulfide relay system) | MIA pathway for intermembrane space proteins | Inhibition of MIA substrates (e.g., Cmc1) | Positive Control (Pathway Specificity): Differentiates Seo1 from MIA pathway inhibition. |
| CCCP | Protonophore | Dissipates mitochondrial membrane potential | Broad-spectrum inhibition of import for most proteins | Positive Control (General Disruption): Confirms assay viability for detecting import inhibition. |
| DMSO | Vehicle | None | No effect on protein import | Negative Control (Vehicle Effect): Rules out effects of the solvent. |
| Inactive Analogue | N/A | None | No effect on protein import | Negative Control (Compound Specificity): Confirms the specific chemical structure of this compound is responsible for the observed effects. |
Experimental Protocols for Mechanism Validation
In Vitro Mitochondrial Protein Import Assay
This assay directly measures the import of radiolabeled precursor proteins into isolated mitochondria.
Objective: To determine the effect of this compound on the import of specific mitochondrial precursor proteins.
Methodology:
-
Mitochondria Isolation: Isolate mitochondria from a suitable model system (e.g., yeast, cultured mammalian cells) using differential centrifugation.
-
Precursor Protein Synthesis: In vitro transcribe and translate precursor proteins of interest (e.g., a known hydrophobic Seo1 substrate, a TIM22 substrate like AAC, a MIA pathway substrate like Cmc1, and a matrix-targeted protein) in the presence of [³⁵S]-methionine.
-
Import Reaction: Incubate isolated mitochondria with the radiolabeled precursor proteins in import buffer containing an energy source (ATP, NADH, succinate). Include the following conditions:
-
Vehicle control (DMSO)
-
This compound (various concentrations)
-
MitoBloCK-1 (positive control for TIM22 pathway)
-
MitoBloCK-6 (positive control for MIA pathway)
-
CCCP (positive control for general import block)
-
-
Protease Treatment: After the import reaction, treat samples with proteinase K to digest any non-imported precursor proteins on the mitochondrial surface.
-
Analysis: Re-isolate mitochondria, lyse them, and separate the proteins by SDS-PAGE. Visualize the imported, protease-protected proteins by autoradiography and quantify the band intensities.
Expected Quantitative Data:
| Precursor Protein | Treatment | % Import Efficiency (relative to DMSO) |
| Hydrophobic (Seo1 Substrate) | This compound | < 20% |
| MitoBloCK-1 | > 80% | |
| MitoBloCK-6 | > 80% | |
| CCCP | < 10% | |
| TIM22 Substrate (e.g., AAC) | This compound | > 80% |
| MitoBloCK-1 | < 20% | |
| CCCP | < 10% | |
| MIA Substrate (e.g., Cmc1) | This compound | > 80% |
| MitoBloCK-6 | < 20% | |
| CCCP | < 10% |
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to assess the direct binding of this compound to its putative target, Seo1, in a cellular context.
Objective: To determine if this compound directly engages with the Seo1 protein.
Methodology:
-
Cell Treatment: Treat intact cells expressing tagged Seo1 (e.g., HA-tagged) with either vehicle or this compound.
-
Heat Shock: Heat the cell lysates to a range of temperatures.
-
Protein Separation: Separate soluble and aggregated proteins by centrifugation.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody against the tag (e.g., anti-HA).
-
Data Analysis: A positive result is indicated by a shift in the melting curve of Seo1 in the presence of this compound, suggesting ligand binding and stabilization.
Analysis of Mitochondrial Membrane Potential
This experiment serves as a crucial negative control to rule out non-specific effects on mitochondrial health.
Objective: To assess whether this compound disrupts the mitochondrial membrane potential.
Methodology:
-
Cell Culture and Treatment: Culture cells and treat with vehicle, this compound, and CCCP (as a positive control).
-
Staining: Stain the cells with a membrane potential-sensitive dye (e.g., TMRE or JC-1).
-
Analysis: Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.
Expected Quantitative Data:
| Treatment | Mean Fluorescence Intensity (TMRE) |
| DMSO | 100% |
| This compound | > 90% |
| CCCP | < 20% |
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental logic and the proposed mechanism of action, the following diagrams are provided.
Caption: Workflow for the in vitro mitochondrial protein import assay.
Caption: Proposed inhibitory mechanism of this compound on the Seo1-mediated import of hydrophobic precursor proteins.
Caption: Decision-making flowchart for interpreting the results of control experiments.
Conclusion
The rigorous validation of this compound's mechanism of action is paramount for its development as a reliable research tool or therapeutic agent. By employing the comparative and control experiments outlined in this guide, researchers can systematically elucidate its specificity for the Seo1-dependent import pathway, differentiate its effects from other mitochondrial inhibitors, and rule out non-specific cellular toxicity. The combination of in vitro import assays, direct target engagement studies, and assessment of overall mitochondrial health will provide a robust and comprehensive understanding of this compound's molecular function.
Confirming the Inhibitory Action of MitoBloCK-11: A Guide to Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
MitoBloCK-11 is a novel small molecule inhibitor of mitochondrial protein import, a critical cellular process for maintaining mitochondrial function and overall cell health.[1] Validating the specific inhibitory action of compounds like this compound requires a multi-faceted approach, employing orthogonal methods to provide a comprehensive and robust assessment of its on-target effects and downstream cellular consequences. This guide compares key experimental strategies to confirm the inhibitory action of this compound, presenting detailed protocols and data interpretation.
Primary Validation: In Vitro Mitochondrial Protein Import Assay
The foundational method to directly assess the inhibitory capacity of this compound is the in vitro mitochondrial protein import assay. This assay reconstitutes the import process using isolated mitochondria and a precursor protein, allowing for a direct measurement of import efficiency in the presence or absence of the inhibitor.
Experimental Protocol: Fluorescence-Based In Vitro Mitochondrial Protein Import
This modern approach offers a quantitative and non-radioactive alternative to traditional methods.[2][3]
-
Preparation of Fluorescently Labeled Precursor Protein:
-
A mitochondrial precursor protein (e.g., a fusion protein containing a mitochondrial targeting sequence) is expressed and purified.
-
The purified protein is then chemically conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
-
Isolation of Mitochondria:
-
Mitochondria are isolated from a relevant cell line or tissue (e.g., HEK293 cells, yeast, or mouse liver) by differential centrifugation.
-
-
Import Reaction:
-
Isolated mitochondria are incubated with the fluorescently labeled precursor protein in an import buffer containing an energy-regenerating system (ATP, succinate, etc.).
-
Parallel reactions are set up with a vehicle control (e.g., DMSO) and varying concentrations of this compound.
-
A negative control with a chemical uncoupler (e.g., CCCP) that dissipates the mitochondrial membrane potential, which is essential for import, is also included.[4][5]
-
-
Removal of Non-Imported Protein:
-
After the incubation period, the reaction is treated with a protease (e.g., Proteinase K) to degrade any precursor protein that has not been imported into the mitochondria and is therefore accessible on the exterior.[5]
-
-
Quantification:
-
Mitochondria are pelleted, washed, and lysed.
-
The fluorescence intensity of the lysate is measured using a plate reader. A decrease in fluorescence in the this compound treated samples compared to the vehicle control indicates inhibition of import.
-
Data Presentation:
| Treatment | Precursor Protein Import (Normalized Fluorescence Units) | % Inhibition |
| Vehicle (DMSO) | 100 ± 5.2 | 0% |
| This compound (1 µM) | 65 ± 4.1 | 35% |
| This compound (5 µM) | 32 ± 3.5 | 68% |
| This compound (10 µM) | 15 ± 2.8 | 85% |
| CCCP (50 µM) | 5 ± 1.9 | 95% |
Orthogonal Method 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
To confirm that this compound directly binds to its putative target within the complex cellular environment, the Cellular Thermal Shift Assay (CETSA) is an indispensable tool.[6][7][8][9] This method is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.
Experimental Protocol:
-
Cell Treatment:
-
Intact cells are treated with either vehicle or this compound for a specified period.
-
-
Thermal Challenge:
-
The cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C).
-
-
Cell Lysis and Fractionation:
-
The heated cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
The amount of the soluble target protein (e.g., Seo1, the putative target of this compound) in each sample is quantified by Western blotting or mass spectrometry.[1]
-
-
Data Analysis:
-
A melting curve is generated by plotting the percentage of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the target protein.
-
Data Presentation:
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (this compound) |
| 40 | 100 | 100 |
| 50 | 95 | 98 |
| 55 | 70 | 90 |
| 60 | 40 | 75 |
| 65 | 15 | 50 |
| 70 | 5 | 20 |
Orthogonal Method 2: Mitochondrial Respiration Analysis (Seahorse XF Assay)
Inhibition of mitochondrial protein import is expected to have downstream consequences on mitochondrial function, including cellular respiration. The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in real-time.[10][11][12][13][14]
Experimental Protocol:
-
Cell Culture:
-
Cells are seeded in a Seahorse XF culture plate.
-
-
Compound Treatment:
-
Cells are treated with vehicle or different concentrations of this compound prior to the assay.
-
-
Seahorse XF Mito Stress Test:
-
The culture medium is replaced with Seahorse XF assay medium.
-
The Seahorse analyzer sequentially injects a series of mitochondrial stressors to measure key parameters of mitochondrial function:
-
Oligomycin: An ATP synthase inhibitor, which reveals ATP-linked respiration.
-
FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and reveal non-mitochondrial oxygen consumption.
-
-
-
Data Analysis:
-
OCR is measured throughout the experiment. A decrease in basal and maximal respiration in cells treated with this compound would be consistent with impaired mitochondrial function resulting from the inhibition of protein import.
-
Data Presentation:
| Parameter | Vehicle (pmol O2/min) | This compound (10 µM) (pmol O2/min) |
| Basal Respiration | 150 ± 12 | 95 ± 8 |
| ATP-linked Respiration | 110 ± 9 | 60 ± 6 |
| Maximal Respiration | 350 ± 25 | 180 ± 15 |
| Spare Respiratory Capacity | 200 ± 18 | 85 ± 10 |
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental procedures, the following diagrams illustrate the key processes.
Caption: Signaling pathway of mitochondrial protein import and the inhibitory action of this compound.
Caption: Experimental workflow for the orthogonal validation of this compound's inhibitory action.
References
- 1. This compound (MB-11) | TargetMol [targetmol.com]
- 2. A quantitative fluorescence‐based approach to study mitochondrial protein import - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quantitative fluorescence‐based approach to study mitochondrial protein import | EMBO Reports [link.springer.com]
- 4. In vitro mitochondrial protein import assay. [bio-protocol.org]
- 5. Protein Import Assay into Mitochondria Isolated from Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibition of Mitochondrial Respiration Impairs Nutrient Consumption and Metabolite Transport in Human Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. Mitochondrial Respiratory Complex Assay | Cyprotex | Evotec [evotec.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of MitoBloCK-11: A Procedural Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of MitoBloCK-11 is essential for maintaining a safe laboratory environment. This guide offers a step-by-step operational plan for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is imperative to handle the compound with care. Always wear appropriate personal protective equipment (PPE), including laboratory coats, safety glasses with side shields, and chemical-resistant gloves.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][3] Avoid direct contact with skin and eyes.[1][2] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[2]
Step-by-Step Disposal Procedure for this compound
The overriding principle for the prudent handling of laboratory waste is that no activity should begin unless a plan for the disposal of all waste generated has been formulated.[4]
1. Waste Segregation and Collection:
-
Solid Waste: Non-contaminated materials, such as packaging, can be disposed of as regular laboratory trash. However, any materials that have come into direct contact with this compound, such as contaminated gloves, pipette tips, and weighing papers, must be treated as chemical waste. These items should be collected in a designated, properly labeled, and sealed container.
-
Liquid Waste: Solutions containing this compound, including unused stock solutions and experimental waste, must be collected in a dedicated and clearly labeled hazardous waste container. The container should be made of a material compatible with the solvents used (e.g., a glass bottle for organic solvents). Do not mix incompatible waste streams.[4]
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and appropriately labeled.[5]
2. Labeling of Waste Containers: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the name of the solvent if applicable. The date of waste accumulation should also be clearly marked.
3. Storage of Chemical Waste: Waste containers should be kept securely closed except when adding waste.[4] They should be stored in a designated satellite accumulation area within the laboratory, away from general traffic and incompatible materials.[6]
4. Institutional Waste Pickup: Follow your institution's specific procedures for the pickup and disposal of chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a waste collection. Do not dispose of this compound down the drain or in the regular trash.[1][7]
Quantitative Data Summary
While specific quantitative data on the disposal of this compound is not available, the following table summarizes its known chemical properties, which are important for its proper handling and storage.
| Property | Value | Source |
| Molecular Weight | 434.26 g/mol | [8] |
| Chemical Formula | C17H12BrN3O | [8] |
| Solubility | 25 mg/mL in DMSO | [8] |
| Storage (Powder) | -20°C for 3 years | [8] |
| Storage (in Solvent) | -80°C for 1 year | [8] |
Experimental Protocols
Detailed experimental protocols for the use of this compound can be found in various research publications. For instance, studies on its effects on mitochondrial protein import often involve cell culture, protein extraction, and western blotting techniques to analyze the levels of specific mitochondrial proteins. Researchers using this compound should consult relevant scientific literature for detailed methodologies pertinent to their specific research questions.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste generated from experiments involving this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. mitomaterials.com [mitomaterials.com]
- 2. mitomaterials.com [mitomaterials.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. Chemical Waste – EHS [ehs.mit.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound (MB-11) | TargetMol [targetmol.com]
Personal protective equipment for handling MitoBloCK-11
FOR RESEARCH USE ONLY. Not for use in humans.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling MitoBloCK-11. The following procedural guidance is designed to ensure safe operational use and disposal of this potent small molecule inhibitor of mitochondrial protein import.
Overview and Hazard Assessment
This compound is a research-grade chemical that requires careful handling to minimize exposure and ensure experimental integrity. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information on related compounds and general laboratory safety principles for potent small molecules should be strictly followed. The primary hazards are expected to be skin and eye irritation, with the potential for allergic reactions upon contact. Inhalation of the powder form should be avoided.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in its powdered form or in solution:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory. |
| Face Shield | Recommended when handling larger quantities or when there is a risk of splashing. | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free. Check for tears before use and change frequently. |
| Body Protection | Laboratory Coat | Fully buttoned. |
| Closed-toe Shoes | Required for entry into the laboratory. | |
| Respiratory Protection | Fume Hood | All handling of powdered this compound and preparation of stock solutions must be conducted in a certified chemical fume hood. |
Operational Plan: From Receipt to Disposal
The following workflow outlines the necessary steps for safely handling this compound throughout its lifecycle in the laboratory.
Caption: Workflow for the safe handling of this compound.
Storage and Stability
Proper storage is critical to maintain the stability and efficacy of this compound.
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | 3 years | Keep container tightly sealed. |
| In Solvent (DMSO) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1] |
Experimental Protocol: Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. All steps involving the powdered compound must be performed in a chemical fume hood.
Materials:
-
This compound powder (Molecular Weight: 434.26 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Preparation: Don all required personal protective equipment (PPE).
-
Weighing: Carefully weigh out the desired amount of this compound powder using an analytical balance within a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.434 mg of this compound.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed 0.434 mg, add 100 µL of DMSO. Sonication may be required to fully dissolve the compound.[2]
-
Mixing: Vortex the solution until the this compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. Store the aliquots at -80°C.
Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: Contaminated items such as weigh boats, pipette tips, and gloves should be collected in a designated, sealed waste bag or container.
-
Liquid Waste: Unused stock solutions and experimental media containing this compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal Route: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not pour this compound waste down the drain.
Emergency Procedures
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek medical attention if irritation persists.
Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
Ingestion:
-
Do not induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
By adhering to these guidelines, researchers can safely handle this compound while maintaining the integrity of their experiments and protecting themselves and their colleagues.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
